BPO-27 racemate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN3O6/c1-28-21-19(24(31)29(2)26(28)34)20(13-6-4-3-5-7-13)30-15-12-14(25(32)33)8-9-16(15)36-23(22(21)30)17-10-11-18(27)35-17/h3-12,23H,1-2H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHIGSRGYXEQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(OC4=C(N3C(=C2C(=O)N(C1=O)C)C5=CC=CC=C5)C=C(C=C4)C(=O)O)C6=CC=C(O6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314873-02-3 | |
| Record name | VPO-227 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WV2JH7PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of BPO-27 on CFTR: From ATP Competition to Direct Pore Blockade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cystic fibrosis transmembrane conductance regulator (CFTR) is a pivotal anion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and secretory diarrheas.[1][2][3] Consequently, the identification of potent and specific CFTR inhibitors is of significant therapeutic interest.[1] The benzopyrimido-pyrrolo-oxazine-dione (BPO) derivative, specifically the (R)-enantiomer of BPO-27, has emerged as a highly potent inhibitor of CFTR, demonstrating efficacy in pre-clinical models of secretory diarrhea and polycystic kidney disease.[1][4][5] This technical guide provides a comprehensive overview of the evolving understanding of the mechanism of action of BPO-27 on CFTR, detailing a paradigm shift from an initial competitive inhibition model to a direct pore-blockage mechanism.
Quantitative Analysis of BPO-27's Effect on CFTR
The inhibitory potency of (R)-BPO-27 has been characterized across various experimental systems. The data consistently demonstrates low nanomolar to picomolar efficacy.
| Parameter | Value | Cell/System | Experimental Condition | Supporting Mechanism | Reference |
| IC_50 | ~4 nM | FRT cells expressing human CFTR | Forskolin-stimulated short-circuit current | General Inhibition | [1][2] |
| IC_50 | ~5 nM | Epithelial cell cultures | Forskolin-induced swelling | General Inhibition | [5][6] |
| IC_50 | ~600 pM | Inside-out patches (subcellular) | Direct application to cytoplasmic face | ATP Competition | [5] |
| EC_50 of ATP for CFTR activation | Increased from 0.27 mM to 1.77 mM | Inside-out patches | In the presence of (R)-BPO-27 | ATP Competition | [4][7] |
| Channel Open Probability (Po) | Reduced | Single-channel recordings | 5 nM (R)-BPO-27 | ATP Competition | [7] |
| Mean Channel Closed Time | Increased | Single-channel recordings | 5 nM (R)-BPO-27 | ATP Competition | [7] |
| Unitary Conductance | No change | Single-channel recordings | 5 nM (R)-BPO-27 | ATP Competition | [7] |
| Inhibition t_1/2 | 12 ± 0.6 s | Inside-out patches (WT CFTR) | 1 µM (R)-BPO-27 | Pore Blockade | [8][9] |
| Recovery t_1/2 | 420 ± 75 s | Inside-out patches (WT CFTR) | Washout of 1 µM (R)-BPO-27 | Pore Blockade | [8][9] |
| ATP Hydrolysis (k_cat) | No significant change | PKA-phosphorylated WT CFTR | In the presence of 0.5, 1, and 5 µM (R)-BPO-27 | Pore Blockade | [9] |
| ATP Affinity (K_m) | Increased from 0.36 mM to 1.4-1.8 mM | PKA-phosphorylated WT CFTR | In the presence of 0.5-5 µM (R)-BPO-27 | Pore Blockade | [9] |
The Evolving Mechanistic Understanding
The ATP Competitive Inhibition Model
-
Biochemical Data: The presence of (R)-BPO-27 significantly increased the EC50 for ATP activation of CFTR, a hallmark of competitive inhibition.[4][7]
-
Single-Channel Electrophysiology: (R)-BPO-27 was found to reduce the channel's open probability (Po) and prolong its closed time without affecting the single-channel conductance.[4][7] This kinetic profile is consistent with an inhibitor that interferes with the ATP-dependent gating cycle that opens the channel.
-
Computational Modeling: Docking computations, based on a homology model of the CFTR structure, predicted that (R)-BPO-27 binds near the canonical ATP binding site within the NBDs.[4][7] Molecular dynamics simulations further suggested a lower binding energy for the active (R)-enantiomer compared to the inactive (S)-enantiomer at this site.[4][7]
Figure 1: Proposed ATP competitive inhibition mechanism of (R)-BPO-27.
The Paradigm Shift: Direct Pore Blockade
More recent structural data has challenged the ATP competitive inhibition model. A high-resolution cryo-electron microscopy (cryo-EM) structure of CFTR bound to (R)-BPO-27, published in 2025, revealed a different mechanism of action.[8][10][11]
-
Structural Evidence: The cryo-EM structure, at a 2.1 Å resolution, unequivocally shows (R)-BPO-27 binding directly within the chloride-conducting pore of CFTR, in the inner vestibule.[8][10][12] The inactive (S)-enantiomer does not fit into the observed cryo-EM density, providing a structural basis for its inactivity.[8][12]
-
Uncoupling of Gating and Conductance: Crucially, this study demonstrated that while (R)-BPO-27 directly occludes the pore to block ion flow, it does not prevent ATP hydrolysis at the NBDs.[8][10][11] This indicates that the inhibitor uncouples the channel's gating (driven by ATP) from its conduction, a finding that contradicts the competitive inhibition model.[8][10]
-
State-Dependent Binding: The research also suggests that the binding of (R)-BPO-27 requires some degree of separation of the NBDs, implying that the inhibitor preferentially binds to a pre-open or open state of the channel before the NBDs are fully dimerized.[8][10][11]
Figure 2: Direct pore-blockade mechanism of (R)-BPO-27 based on cryo-EM data.
Detailed Experimental Protocols
A rigorous understanding of the mechanism of action of BPO-27 relies on specific and well-controlled experimental methodologies.
Patch-Clamp Electrophysiology
This technique is fundamental for studying the function of ion channels at the single-molecule and whole-cell level.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are commonly used. Cells are transiently transfected with a plasmid encoding human wild-type CFTR.
-
Whole-Cell Recordings:
-
CFTR is activated by perfusing the cells with a solution containing a cAMP agonist, such as forskolin.
-
The patch pipette is filled with a chloride-based solution, and the external bath solution is a low-chloride solution to create a chloride gradient.
-
A gigaohm seal is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Current-voltage relationships are determined by applying voltage ramps.
-
(R)-BPO-27 is added to the bath solution at various concentrations to determine its effect on the whole-cell CFTR current.
-
-
Single-Channel Recordings (Inside-Out Patch):
-
After forming a gigaohm seal, the pipette is retracted to excise a patch of membrane, with the intracellular side (cytoplasmic face) now exposed to the bath solution.
-
The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels within the patch.
-
(R)-BPO-27 is added to the bath solution to directly access the cytoplasmic face of the channel.
-
Channel openings and closings are recorded, and parameters such as open probability (Po), mean open time, mean closed time, and unitary conductance are analyzed.
-
Short-Circuit Current (Isc) Measurements
This technique is used to measure net ion transport across an epithelial monolayer.
-
Cell Culture: Fischer Rat Thyroid (FRT) epithelial cells stably expressing human CFTR are grown on permeable filter supports to form a polarized monolayer.
-
Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. Both sides are bathed in identical physiological saline solutions.
-
Measurement Protocol:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.
-
The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to isolate the apical CFTR conductance.
-
CFTR is activated by adding forskolin to the apical and basolateral solutions.
-
A chloride gradient is established by replacing the apical bath solution with a low-chloride solution. Under these conditions, the Isc is directly proportional to the CFTR chloride conductance.
-
(R)-BPO-27 is added cumulatively to the apical solution to generate a dose-response curve and determine the IC50 value.
-
Figure 3: Logical workflow of experiments to elucidate the mechanism of action of BPO-27.
Conclusion
The investigation into the mechanism of action of (R)-BPO-27 on CFTR provides a compelling case study in the evolution of scientific understanding, driven by technological advancements. While initial, well-supported functional and computational data pointed towards an ATP-competitive mechanism, subsequent high-resolution structural evidence has redefined the model to one of direct pore blockade. This newer model posits that (R)-BPO-27 acts as a physical plug within the channel pore, uncoupling ATP-driven gating from ion permeation. This refined understanding is critical for the rational design of next-generation CFTR inhibitors and for optimizing the clinical application of compounds like (R)-BPO-27 for diseases characterized by CFTR hyperactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism [ideas.repec.org]
- 11. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of BPO-27 Racemate and its (R)-Enantiomer in the Inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the racemic mixture of the novel benzopyrimido-pyrrolo-oxazine-dione compound, BPO-27, and its stereoisomers. It focuses on the differential potency of the racemate versus the pure (R)-enantiomer in the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key ion channel implicated in various diseases, including secretory diarrheas and polycystic kidney disease. This document synthesizes key quantitative data, details experimental methodologies for potency determination, and visualizes the underlying molecular interactions and experimental workflows.
Introduction
BPO-27 has emerged as a potent, low-nanomolar inhibitor of the CFTR chloride channel.[1][2][3] As with many chiral molecules, the biological activity of BPO-27 is stereospecific. This guide delves into the comparative pharmacology of the BPO-27 racemate and its individual enantiomers, highlighting the significantly greater potency of the (R)-enantiomer. Understanding this stereoselectivity is crucial for the development of BPO-27 as a potential therapeutic agent.
Quantitative Potency Comparison: Racemate vs. Enantiomers
The inhibitory activity of BPO-27 and its enantiomers on CFTR has been quantified in various assays. The (R)-enantiomer is the active component, while the (S)-enantiomer is largely inactive.[1][2][4][5][6] The potency of the racemate is, as expected, intermediate between the two enantiomers.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | CFTR | Cell-based | 8 nM | [4] |
| (R)-BPO-27 | CFTR | Cell-based | ~4 nM | [2][5][6][7] |
| (S)-BPO-27 | CFTR | Cell-based | Inactive | [1][2][4][5][6][7] |
Mechanism of Action
Initial studies involving molecular modeling and patch-clamp electrophysiology suggested that (R)-BPO-27 inhibits CFTR by competing with ATP for binding to the nucleotide-binding domains (NBDs) on the cytoplasmic side of the channel.[1][3][4] This competitive interaction was proposed to stabilize the closed state of the channel.[8]
However, more recent cryo-electron microscopy studies have provided a revised mechanism. These high-resolution structural data indicate that (R)-BPO-27 acts as a direct pore blocker.[9][10] It binds within the inner vestibule of the CFTR channel, physically occluding the chloride ion conduction pathway.[9][10] This pore-blockage mechanism uncouples chloride conductance from the ATP hydrolysis cycle.[9][10]
Signaling Pathway of CFTR Inhibition by (R)-BPO-27
Caption: Mechanism of CFTR channel inhibition by (R)-BPO-27 via pore blockage.
Experimental Protocols
The determination of BPO-27's potency relies on a combination of electrophysiological and cell-based assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the flow of chloride ions through the CFTR channel in living cells.
Objective: To determine the inhibitory effect of BPO-27 on CFTR chloride currents.
Methodology:
-
Cell Culture: CFTR-expressing cells (e.g., Fischer rat thyroid epithelial cells or HEK-293T cells) are cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: A micropipette is brought into contact with a single cell, and a gentle suction is applied to rupture the cell membrane, establishing electrical and chemical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a constant value (e.g., -40 mV) using a patch-clamp amplifier.
-
CFTR Activation: CFTR channels are activated by perfusing the cells with a solution containing a cAMP agonist, such as forskolin (10 µM) and a phosphodiesterase inhibitor like IBMX (100 µM).
-
Compound Application: Once a stable baseline CFTR current is established, various concentrations of BPO-27 (racemate, (R)-, or (S)-enantiomer) are added to the extracellular solution.
-
Data Acquisition and Analysis: The resulting changes in chloride current are recorded and analyzed. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow: Whole-Cell Patch-Clamp
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPO-27 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of BPO-27 Racemate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of the BPO-27 racemate, a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of BPO-27.
Introduction
BPO-27, or 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4′,5′:3,4]pyrrolo[1,2-d][1][2]oxazine-2-carboxylic acid, is a novel benzopyrimido-pyrrolo-oxazine-dione compound. It has emerged as a significant molecule of interest due to its potent inhibitory effects on the CFTR chloride channel, with a reported IC50 in the low nanomolar range.[3][4][5][6] The inhibition of CFTR has shown therapeutic promise in treating conditions characterized by excessive fluid secretion, such as secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD).[1][2][5][7][8][9]
BPO-27 exists as a racemic mixture, with the (R)-enantiomer being the biologically active component, while the (S)-enantiomer is inactive.[1][3] The (R)-enantiomer, (R)-BPO-27, exhibits high metabolic stability and oral bioavailability, making it a promising candidate for further drug development.[2][8][9][10]
Chemical and Physical Properties
The this compound possesses a complex heterocyclic structure. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C26H18BrN3O6 | [11][12] |
| Molecular Weight | 548.3 g/mol | [11][12] |
| CAS Number | 1314873-02-3 | [3][4][11][12][13] |
| Appearance | Dry powder | [7] |
| Purity | >98% | [7] |
| Storage | -20°C for 1 year, -80°C for 2 years | [3] |
Synthesis
While a detailed, step-by-step protocol for the synthesis of BPO-27 is not publicly available in the provided search results, it is reported to be an analogue of PPQ-102.[3][6] The synthesis of BPO-27 and its analogues is described as an efficient 5-6 step process with an overall yield of 11-61%.[5] The key structural modification from its predecessor involves the replacement of a secondary amine with an ether bridge in the core ring structure.[2][5]
The separation of the racemic mixture to isolate the active (R)-BPO-27 enantiomer can be achieved using chiral supercritical fluid chromatography.[2]
Biological Activity and Pharmacokinetics
The biological activity of BPO-27 is primarily attributed to its potent inhibition of the CFTR chloride channel. The racemic mixture and its active enantiomer have been extensively studied in various in vitro and in vivo models.
In Vitro Activity
| Parameter | Value | Cell Line/Assay | Source |
| IC50 (Racemate) | 8 nM | Cell-based assay | [3][4][5][6][13] |
| IC50 ((R)-enantiomer) | 4 nM | Cell-based assay | [2][3][6] |
| IC50 ((S)-enantiomer) | Inactive | Not specified | [3] |
| Metabolic Stability | <5% metabolism in 4 hours | Rat hepatic microsomes | [3][6] |
In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value | Administration Route | Source |
| Oral Bioavailability | >90% | Oral | [2][8][9][10] |
| Serum Half-life (t1/2) | ~1.6 hours | Intraperitoneal | [3][13] |
| Therapeutic Efficacy | Sustained therapeutic concentrations in kidney | Intraperitoneal | [3][13] |
| Toxicity | No significant toxicity observed with 7-day administration at 5 mg/kg/day | Not specified | [2][8][9][10] |
Mechanism of Action
(R)-BPO-27 inhibits the CFTR chloride channel through a competitive mechanism with ATP.[1][14] It is believed to bind to the cytoplasmic side of the CFTR channel, near the canonical ATP binding site, thereby interfering with ATP-dependent channel gating.[1][3] This action reduces the channel's open probability and increases its closed time, without affecting the unitary channel conductance.[1][14][15] Recent studies suggest a pore-blockage mechanism where (R)-BPO-27 binds within the inner vestibule of the CFTR pore.[16][17]
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of BPO-27.
Whole-Cell Patch-Clamp Assay
This technique is used to measure the inhibitory effect of BPO-27 on CFTR chloride currents in whole cells.
-
Cell Culture: CFTR-expressing CHO-K1 cells are cultured under standard conditions.[3]
-
Electrophysiology: Whole-cell recordings are established using an Axopatch-200B amplifier. The holding potential is maintained at 0 mV, and currents are elicited by applying voltage pulses between +80 and -80 mV in 20 mV increments.[3]
-
Compound Application: BPO-27 is added to the cells for 5 minutes.[3]
-
CFTR Activation: CFTR is subsequently activated by the addition of 10 µM forskolin in the continued presence of BPO-27.[3]
-
Data Analysis: The resulting currents are digitized, filtered, and analyzed to determine the extent of CFTR inhibition.[3]
In Vivo Mouse Model of Secretory Diarrhea
This model is used to assess the efficacy of BPO-27 in reducing fluid secretion in the intestine.
-
Animal Model: Male CD1 mice are used for the study.[3]
-
Compound Formulation and Administration: (R)-BPO-27 is formulated in a vehicle of 5% DMSO, 2.5% Tween-80, and 2.5% PEG400 in water. A 300 µL volume is administered via intraperitoneal injection.[3]
-
Induction of Secretion: Intestinal fluid secretion is induced by the administration of cholera toxin or heat-stable enterotoxin of E. coli (STa toxin).[2]
-
Closed Intestinal Loop Model: A segment of the mid-jejunum is ligated to create a closed loop. The toxin is injected into the loop.[2]
-
Efficacy Measurement: After a set period, the intestinal loop is excised, and the weight-to-length ratio is determined as a measure of fluid accumulation.[2]
-
Pharmacokinetic Analysis: Blood and kidney samples are collected at various time points to determine the concentration and half-life of (R)-BPO-27.[3]
Conclusion
The this compound, and specifically its (R)-enantiomer, represents a highly potent and metabolically stable inhibitor of the CFTR chloride channel. Its mechanism of action, involving competition with ATP and potential pore blockage, provides a strong rationale for its therapeutic development. The promising in vitro and in vivo data, including high oral bioavailability and efficacy in models of secretory diarrhea, underscore its potential as a clinical candidate for the treatment of CFTR-mediated diseases. Further research into its synthesis optimization and clinical evaluation is warranted.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 生工生物工程(上海)股份有限公司 [store.sangon.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C26H18BrN3O6 | CID 53387352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 1314873-02-3 | PCC87302 | Biosynth [biosynth.com]
- 13. BPO-27 (racemate) | 1314873-02-3 [chemicalbook.com]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Development of Benzopyrimido-pyrrolo-oxazinedione (BPO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of a novel class of potent small-molecule inhibitors known as benzopyrimido-pyrrolo-oxazinediones (BPOs). These compounds have emerged from a focused medicinal chemistry effort to optimize the therapeutic properties of an earlier class of compounds, the pyrimido-pyrrolo-quinoxalinediones (PPQs). The primary biological target of BPO inhibitors is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel crucial in epithelial fluid transport. Dysregulation of CFTR is implicated in several diseases, including polycystic kidney disease (PKD) and secretory diarrheas. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of BPO inhibitors, with a particular focus on the lead compound, BPO-27. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction: From PPQ to BPO Inhibitors
The journey to identify potent and drug-like CFTR inhibitors began with the discovery of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of compounds.[1] The lead compound from this series, PPQ-102, demonstrated nanomolar potency in inhibiting CFTR chloride conductance.[1] However, PPQ-102 suffered from poor metabolic stability and low aqueous solubility, limiting its potential for in vivo applications.[2]
This led to a medicinal chemistry campaign to improve upon the PPQ scaffold. A key modification involved the replacement of the secondary amine in the quinoxaline ring system with an ether bridge, resulting in the novel benzopyrimido-pyrrolo-oxazinedione (BPO) core structure.[1][3] This strategic change, combined with other substitutions, led to the development of BPO analogs with significantly improved potency, metabolic stability, and aqueous solubility.[3][4]
Synthesis of Benzopyrimido-pyrrolo-oxazinedione (BPO) Analogs
The synthesis of the BPO analogs is an efficient multi-step process.[1][3] A general synthetic scheme is outlined below.
Logical Synthesis Workflow
Caption: General synthetic workflow for the BPO core structure.
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic SAR study was conducted to identify key structural features that enhance the potency and drug-like properties of the BPO inhibitors. This involved the synthesis and evaluation of a focused library of BPO analogs.[1][3]
Key SAR Findings:
-
Bromine Substitution: Introduction of a bromine atom at the 5-position of the furan ring significantly increased metabolic stability without compromising CFTR inhibitory potency.[1]
-
Ether Bridge: The replacement of the secondary amine with an ether bridge in the core structure (forming the oxazine ring) was a critical modification that distinguished the BPO from the PPQ class and contributed to improved properties.[1][5]
-
Carboxylation: The addition of a carboxylic acid group enhanced the polarity and aqueous solubility of the compounds.[3][4]
These optimization efforts led to the identification of 6-(5-bromofuran-2-yl)-7,9-dimethyl-8,10-dioxo-11-phenyl-7,8,9,10-tetrahydro-6H-benzo[b]pyrimido[4',5':3,4]pyrrolo[1,2-d][1][4]oxazine-2-carboxylic acid (BPO-27) as the lead compound.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead PPQ and BPO compounds.
Table 1: In Vitro Potency of Lead Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| PPQ-102 | CFTR | Cell-based YFP assay | ~90 nM | [1][3] |
| BPO-27 | CFTR | Cell-based YFP assay | ~8 nM | [3][4] |
| (R)-BPO-27 | CFTR | Cell-based YFP assay | ~4-5 nM | [5][6] |
| (S)-BPO-27 | CFTR | Cell-based YFP assay | Inactive | [6] |
Table 2: Efficacy in a Polycystic Kidney Disease (PKD) Model
| Compound | Model | Endpoint | IC50 | Reference |
| BPO-27 | Embryonic kidney culture | Prevention of cyst growth | ~100 nM | [3][4] |
Mechanism of Action: Competitive Inhibition of ATP Binding
The mechanism of action of BPO inhibitors has been elucidated through a combination of electrophysiology and computational modeling.[7][8] The active enantiomer, (R)-BPO-27, inhibits CFTR by a unique mechanism involving competition with ATP.[7][8]
Signaling Pathway of CFTR Activation and Inhibition by (R)-BPO-27
Caption: (R)-BPO-27 inhibits CFTR by competing with ATP for binding to the nucleotide-binding domains (NBDs).
Single-channel patch-clamp recordings have shown that (R)-BPO-27 reduces the open probability of the CFTR channel and increases its closed time, without altering the unitary channel conductance.[7][8] This is consistent with a mechanism that stabilizes the closed state of the channel.
Experimental Protocols
General Synthesis of BPO-27
The synthesis of BPO-27 is a multi-step process that begins with commercially available starting materials.[2]
-
Friedel-Crafts Acylation: Synthesis of a ketone intermediate (e.g., compound 24 in Snyder et al., 2011) via Friedel-Crafts acylation.[2]
-
Bromination: Subsequent bromination of the ketone intermediate.[2]
-
Condensation and Pyrrole Formation: Condensation of the brominated ketone with substituted 2-aminophenols in ethanol to yield pyrrole intermediates (e.g., compounds 26-30 in Snyder et al., 2011).[2]
-
Final Condensation: Condensation of the pyrrole intermediates with substituted furfurals using catalytic acid at elevated temperatures to produce the final BPO analogs.[2]
-
Purification: Purification of the final compounds is typically achieved by chromatography.
CFTR Inhibition Assay (YFP-Based)
This high-throughput assay utilizes a yellow fluorescent protein (YFP) that is sensitive to halides to measure CFTR-mediated iodide influx.[9][10]
-
Cell Culture: Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and the halide-sensitive YFP (H148Q/I152L) are plated in 96-well microplates.
-
Compound Incubation: Cells are incubated with varying concentrations of the BPO inhibitor or vehicle control.
-
Assay Buffer: The cell culture medium is replaced with a buffer containing a mixture of CFTR activators (e.g., forskolin, IBMX, and genistein).
-
Iodide Addition and Fluorescence Measurement: An iodide-containing solution is added, and the quenching of YFP fluorescence due to iodide influx through CFTR is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence quenching is proportional to CFTR activity. IC50 values are calculated from the dose-response curves.
Experimental Workflow for YFP-Based CFTR Inhibition Assay
Caption: Workflow for the YFP-based high-throughput screening assay for CFTR inhibitors.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[2][11]
-
Incubation Mixture: The BPO compound (e.g., at 1-3 µM) is incubated with liver microsomes (human or mouse, at ~0.5 mg/mL) in a buffered solution at 37°C.[3][11]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.[2][11]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[3]
-
Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to determine its metabolic stability, often expressed as a half-life.
Embryonic Kidney Culture Model of Polycystic Kidney Disease (PKD)
This ex vivo model is used to assess the efficacy of compounds in preventing cyst growth.[1][12]
-
Kidney Isolation: Embryonic kidneys are harvested from E13.5 mice.[12]
-
Organ Culture: The kidneys are cultured on a porous membrane support at the air-liquid interface in a defined culture medium.[1][13]
-
Cyst Induction: Cyst formation is induced by the addition of a cAMP agonist (e.g., 8-Br-cAMP or forskolin) to the culture medium.[1][14]
-
Compound Treatment: The cultured kidneys are treated with various concentrations of the BPO inhibitor.
-
Monitoring Cyst Growth: The growth of cysts is monitored and imaged daily using light microscopy.
-
Quantification: The cystic area is quantified at the end of the experiment to determine the dose-dependent inhibition of cyst growth.
Conclusion and Future Directions
The discovery and development of benzopyrimido-pyrrolo-oxazinedione (BPO) inhibitors represent a significant advancement in the search for potent and drug-like modulators of CFTR. The lead compound, BPO-27, and its active enantiomer, (R)-BPO-27, have demonstrated low nanomolar potency, improved metabolic stability, and efficacy in a preclinical model of polycystic kidney disease.[3][4] The elucidation of their ATP-competitive mechanism of action provides a solid foundation for further rational drug design.[7][8]
Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to evaluate the therapeutic potential of BPO inhibitors in animal models of PKD and secretory diarrheas. Further optimization of the BPO scaffold could also lead to the discovery of second-generation inhibitors with even more favorable drug-like properties. The detailed methodologies and data presented in this guide provide a valuable resource for researchers dedicated to advancing the development of novel therapies for CFTR-related diseases.
References
- 1. Ex Vivo Embryonic Kidney Culture – PKD Research Resource Consortium [pkd-rrc.org]
- 2. POTENT, METABOLICALLY STABLE BENZOPYRIMIDO-PYRROLO-OXAZINEDIONE (BPO) CFTR INHIBITORS FOR POLYCYSTIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 5. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pkd-rrc.org [pkd-rrc.org]
An In-depth Technical Guide to the Cellular Pathways Affected by BPO-27 Racemate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzopyrimido-pyrrolo-oxazine-dione (BPO) class of compounds, particularly the racemate BPO-27 and its more active enantiomer (R)-BPO-27, have emerged as potent and selective inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. With low nanomolar potency, (R)-BPO-27 has demonstrated significant potential in preclinical models for treating secretory diarrheas, such as cholera, and polycystic kidney disease. This technical guide provides a comprehensive overview of the cellular pathways affected by BPO-27, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Primary Cellular Target and Affected Pathways
The overwhelming majority of scientific evidence indicates that the primary and direct cellular target of BPO-27 is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ATP- and phosphorylation-gated chloride and bicarbonate channel. It is predominantly located in the apical membrane of epithelial cells in various tissues, including the airways, intestines, pancreas, and kidneys.
The primary cellular pathway affected by BPO-27 is, therefore, CFTR-mediated transepithelial ion and fluid transport . By inhibiting CFTR, BPO-27 effectively blocks the secretion of chloride ions from epithelial cells into the lumen. This, in turn, prevents the osmotic movement of water that follows the ion gradient, leading to a potent anti-secretory effect.
Upstream Signaling Pathways Leading to CFTR Activation
BPO-27 acts downstream of the primary signaling cascades that activate CFTR. The two major pathways are:
-
Cyclic AMP (cAMP) Signaling Pathway: This is the most common activation pathway for CFTR. It is initiated by the binding of ligands (e.g., hormones, neurotransmitters) to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of CFTR. This phosphorylation, coupled with ATP binding to the Nucleotide-Binding Domains (NBDs) of CFTR, leads to channel opening and chloride efflux. Pathologically, this pathway is exploited by toxins like cholera toxin, which ADP-ribosylates the Gαs subunit of G-proteins, leading to constitutive adenylyl cyclase activity and a massive increase in cAMP, causing severe secretory diarrhea.
-
Cyclic GMP (cGMP) Signaling Pathway: In some tissues, particularly the intestine, CFTR can also be activated by the cGMP pathway. Bacterial enterotoxins, such as the heat-stable enterotoxin of E. coli (STa), bind to and activate guanylate cyclase C (GC-C) on the apical surface of intestinal epithelial cells. This leads to an increase in intracellular cGMP, which in turn activates Protein Kinase G II (PKGII). PKGII then phosphorylates the R domain of CFTR, leading to its activation.
BPO-27 does not interfere with these upstream signaling events (i.e., it does not inhibit adenylyl cyclase, guanylate cyclase, PKA, or PKGII). Instead, it directly targets the activated CFTR channel itself, making it an effective inhibitor regardless of the specific upstream activation signal.
Mechanism of Action of (R)-BPO-27
The precise molecular mechanism by which (R)-BPO-27 inhibits CFTR has been a subject of investigation, with a recent paradigm shift in understanding.
Initial Hypothesis: Competition with ATP
Initial studies involving computational docking, molecular dynamics simulations, and patch-clamp electrophysiology suggested that (R)-BPO-27 inhibits CFTR by competing with ATP for binding at the canonical ATP-binding site located at the interface of the Nucleotide-Binding Domains (NBDs).[1][2] This hypothesis was supported by findings that (R)-BPO-27 significantly increased the EC50 for ATP activation of CFTR.[1] Specifically, at a concentration that inhibited CFTR chloride current by approximately 50%, (R)-BPO-27 increased the ATP EC50 from 0.27 to 1.77 mM.[1] Single-channel recordings showed that the compound reduced the channel's open probability and increased its closed time without altering the unitary conductance, consistent with an effect on channel gating.[1][2]
Current Understanding: Direct Pore Blockade
More recent and definitive evidence from high-resolution cryo-electron microscopy (cryo-EM) has challenged the ATP competition model.[3][4][5][6] A 2025 study presenting a 2.1 Å resolution structure of CFTR in complex with (R)-BPO-27 demonstrated that the inhibitor binds within the inner vestibule of the CFTR pore.[3][4] This binding site is distinct from the ATP-binding sites on the NBDs.
According to this newer model, (R)-BPO-27 acts as a direct pore blocker . It physically occludes the chloride conduction pathway, thereby preventing ion flow even while the channel is in a conformation that would otherwise be open.[3][4][7] A key finding from this structural work is that (R)-BPO-27 uncouples ATP hydrolysis from chloride conductance; the channel can still bind and hydrolyze ATP, but the pore remains blocked by the inhibitor.[3][4][6] This mechanism is more akin to a "cork-in-the-bottle" model than a competitive inhibition of the channel's motor.
The cryo-EM structure also revealed that the binding of (R)-BPO-27 requires some degree of separation of the NBDs, suggesting that the inhibitor may preferentially bind to a pre-open or open state of the channel.[3][4]
Quantitative Data on (R)-BPO-27 Activity
The following tables summarize the quantitative data on the inhibitory activity of (R)-BPO-27 from various published studies.
| Parameter | Experimental System | Activator | Value | Reference |
| IC50 | FRT cells expressing human CFTR | Forskolin | ~4 nM | [8] |
| IC50 | FRT cells expressing human CFTR | CPT-cAMP | ~5 nM | |
| IC50 | FRT cells expressing human CFTR | 8-Br-cGMP | ~10 nM | |
| IC50 | Human duodenal enteroid cultures | Forskolin | ~5 nM | |
| IC50 | Mouse intestinal closed-loop model | Cholera toxin | ~0.1 mg/kg | |
| IC50 | Mouse intestinal closed-loop model | STa toxin | ~0.1 mg/kg | |
| IC50 (apparent) | Inside-out patch clamp (cytosolic application) | ATP | 0.53 nM | [1] |
| IC50 (apparent) | Whole-cell patch clamp | Forskolin | 0.36 µM | [1] |
Table 1: Potency of (R)-BPO-27 in various in vitro and in vivo models.
| Parameter | Condition | ATP EC50 (mM) | Fold Change | Reference |
| ATP EC50 for CFTR activation | Control | 0.27 mM | - | [1] |
| + 0.5 nM (R)-BPO-27 | 1.77 mM | ~6.6-fold increase | [1] |
Table 2: Effect of (R)-BPO-27 on ATP-dependent activation of CFTR.
| Parameter | Condition | Effect | Reference |
| Channel Open Probability (Po) | + 5 nM (R)-BPO-27 | Reduced | [1][2] |
| Mean Channel Closed Time | + 5 nM (R)-BPO-27 | Increased | [1][2] |
| Unitary Channel Conductance | + 5 nM (R)-BPO-27 | No change | [1][2] |
Table 3: Effects of (R)-BPO-27 on single CFTR channel gating properties.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of BPO-27's effects on cellular pathways.
Short-Circuit Current (Isc) Measurement in Epithelial Monolayers
This technique is used to measure net ion transport across an epithelial monolayer, providing a direct functional readout of CFTR activity.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR or human bronchial epithelial (HBE) cells are seeded at high density on permeable filter supports (e.g., Snapwell™ or Transwell® inserts) and cultured until a confluent, high-resistance monolayer is formed.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer into two fluid-filled compartments. Both sides are bathed with identical physiological saline solutions (e.g., Krebs-bicarbonate buffer), gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Measurement: The transepithelial voltage is clamped to 0 mV using a voltage clamp amplifier, and the resulting current (the short-circuit current, Isc) is continuously recorded.
-
Experimental Procedure:
-
After a stable baseline Isc is achieved, amiloride (e.g., 20 µM) may be added to the apical side to inhibit the epithelial sodium channel (ENaC), thereby isolating chloride secretion.
-
CFTR is then activated by adding a cAMP agonist, such as forskolin (e.g., 10-20 µM) or CPT-cAMP (e.g., 100 µM), to the basolateral side. This results in a sustained increase in Isc, representing CFTR-mediated chloride secretion.
-
Once the stimulated current is stable, (R)-BPO-27 is added in a cumulative, dose-dependent manner to the apical or basolateral side to determine its IC50.
-
At the end of the experiment, a maximal dose of a known CFTR inhibitor (e.g., CFTRinh-172) can be added to confirm that the measured current is indeed CFTR-dependent.
-
-
Data Analysis: The change in Isc following the addition of the inhibitor is calculated and expressed as a percentage of the stimulated current. Dose-response curves are then generated to calculate the IC50 value.
Patch-Clamp Electrophysiology
Patch-clamp allows for high-resolution recording of ion channel activity, either from the whole cell or from a small "patch" of membrane containing single channels.
-
Cell Preparation: HEK-293T cells transiently or stably expressing human CFTR are grown on glass coverslips.
-
Whole-Cell Configuration:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and pressed against the cell membrane.
-
Suction is applied to form a high-resistance (>1 GΩ) "gigaseal".
-
A further pulse of suction ruptures the membrane patch, allowing for electrical access to the entire cell.
-
The pipette solution contains ATP (e.g., 3 mM) and the catalytic subunit of PKA (e.g., 10 U/mL) to activate CFTR. The extracellular (bath) solution is a physiological saline solution.
-
The membrane potential is held at a specific voltage (e.g., -60 mV), and current is recorded.
-
(R)-BPO-27 is added to the bath solution to assess its effect on the whole-cell CFTR current.
-
-
Inside-Out Patch Configuration:
-
After forming a gigaseal, the pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side now facing the bath solution.
-
This configuration allows for precise control of the solution bathing the cytoplasmic face of the channel.
-
The patch is moved to a bath solution containing ATP and PKA to activate the single CFTR channel(s) within the patch.
-
(R)-BPO-27 is then added to the bath to directly assess its effect on the cytoplasmic side of the channel, allowing for the determination of single-channel properties like open probability (Po), mean open time, and mean closed time.
-
Mouse Intestinal Closed-Loop Model
This in vivo model is a robust method for evaluating the anti-secretory efficacy of compounds against enterotoxin-induced fluid accumulation.
-
Animal Preparation: Mice (e.g., CD-1 or BALB/c) are fasted overnight with free access to water.
-
Surgical Procedure:
-
The mouse is anesthetized (e.g., with isoflurane or Avertin).
-
A midline laparotomy is performed to expose the small intestine.
-
A section of the jejunum is isolated by two surgical ligatures, forming a "closed loop" of approximately 2-5 cm in length. Care is taken not to obstruct the mesenteric blood supply.
-
-
Treatment and Challenge:
-
(R)-BPO-27, dissolved in a suitable vehicle, is administered to the mouse, typically via intraperitoneal (i.p.) injection or oral gavage, at a specified time before the toxin challenge.
-
A solution containing an enterotoxin, such as cholera toxin (e.g., 1 µg) or STa toxin (e.g., 10 µg/ml), is injected into the lumen of the closed loop.
-
-
Endpoint Measurement:
-
After a set period (e.g., 4-6 hours), the mouse is euthanized.
-
The closed intestinal loop is excised, and its length and weight are measured.
-
The degree of fluid accumulation is determined by the ratio of the loop's weight to its length (in g/cm).
-
-
Data Analysis: The weight/length ratio of the loops from treated animals is compared to that of vehicle-treated control animals to determine the percentage of inhibition of fluid secretion.
Human Enteroid Swelling Assay
This ex vivo assay uses 3D organoid cultures derived from human intestinal stem cells to model epithelial fluid transport in a physiologically relevant system.
-
Enteroid Culture: Human intestinal crypts are isolated from biopsies and cultured in a basement membrane matrix (e.g., Matrigel®) with a specialized growth medium. The crypts grow into 3D, cyst-like structures ("enteroids" or "organoids") with the apical membrane of the enterocytes facing the central lumen.
-
Swelling Assay:
-
Mature enteroids are passaged and seeded into a 96-well plate.
-
The enteroids are pre-incubated with various concentrations of (R)-BPO-27 for a short period (e.g., 10-30 minutes).
-
CFTR-mediated fluid secretion is stimulated by adding a cAMP agonist, typically forskolin (e.g., 5-10 µM), to the culture medium.
-
The opening of CFTR channels leads to chloride and fluid secretion into the lumen, causing the enteroids to swell.
-
-
Imaging and Quantification:
-
Brightfield or confocal microscopy images of the enteroids are captured at time zero (before forskolin addition) and at regular intervals thereafter (e.g., every 30 minutes for 2 hours).
-
Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area of the enteroids at each time point.
-
-
Data Analysis: The increase in enteroid area over time is calculated and used as a quantitative measure of CFTR function. The effect of (R)-BPO-27 is determined by comparing the swelling of treated enteroids to that of untreated controls.
Visualizations
Signaling Pathways and BPO-27 Inhibition
Caption: Signaling pathways leading to CFTR activation and its inhibition by (R)-BPO-27.
Experimental Workflow: Mouse Intestinal Closed-Loop Model
Caption: Workflow for the mouse intestinal closed-loop model to test (R)-BPO-27 efficacy.
Conclusion
The racemate BPO-27, and specifically its (R)-enantiomer, is a highly potent and selective inhibitor of the CFTR chloride channel. Its primary cellular effect is the blockade of CFTR-mediated ion and fluid secretion, a pathway central to the pathophysiology of secretory diarrheas and polycystic kidney disease. The most current, high-resolution structural data support a mechanism of direct pore blockage rather than competition with ATP. The quantitative potency of (R)-BPO-27 has been consistently demonstrated in a variety of robust preclinical models, with IC50 values in the low nanomolar range. The experimental protocols detailed herein provide a foundation for the continued investigation and development of BPO-27 and related compounds as novel therapeutics targeting CFTR-mediated diseases.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism [ideas.repec.org]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
BPO-27 Racemate in Polycystic Kidney Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polycystic Kidney Disease (PKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. A key driver of cyst expansion is the transepithelial fluid secretion into the cyst lumen, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Consequently, inhibition of CFTR presents a promising therapeutic strategy for PKD. This technical guide focuses on BPO-27, a potent benzopyrimido-pyrrolo-oxazinedione (BPO) CFTR inhibitor, and its racemate in the context of PKD models. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and development in this area.
Introduction to BPO-27
BPO-27 is a novel and potent small-molecule inhibitor of the CFTR chloride channel.[1] It was developed as an analog of an earlier CFTR inhibitor, PPQ-102, with significantly improved metabolic stability and aqueous solubility.[1] BPO-27 exists as a racemate, a mixture of two enantiomers. Subsequent research has demonstrated that the (R)-enantiomer is the biologically active form, while the (S)-enantiomer is inactive.[2] The high potency and favorable pharmacokinetic properties of the active enantiomer make BPO-27 a compelling candidate for therapeutic development in diseases characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas and Polycystic Kidney Disease.[2][3]
Mechanism of Action in Polycystic Kidney Disease
The fundamental pathology in Polycystic Kidney Disease involves the relentless growth of renal cysts, which compress and destroy healthy kidney tissue. This cyst expansion is driven by both cell proliferation and, crucially, fluid secretion into the cyst lumen.[4] This fluid secretion is an active process that relies on the transport of chloride ions into the cyst, with water following osmotically. The primary channel responsible for this chloride secretion in the apical membrane of cyst-lining epithelial cells is the CFTR channel.[1]
In PKD, intracellular signaling pathways, particularly those involving cyclic AMP (cAMP), are dysregulated, leading to the overactivation of CFTR.[5] BPO-27 exerts its therapeutic potential by directly inhibiting the function of the CFTR channel. Recent structural studies have revealed that (R)-BPO-27 acts as a pore blocker, binding within the inner vestibule of the CFTR channel to physically obstruct the passage of chloride ions.[3][6] This action is independent of ATP hydrolysis, effectively uncoupling the channel's gating from its enzymatic activity.[3] By blocking CFTR-mediated chloride and subsequent fluid secretion, BPO-27 can slow the rate of cyst expansion, thereby preserving kidney function.
Data Presentation: In Vitro Efficacy
Quantitative data for BPO-27 has been primarily established in in vitro models of polycystic kidney disease. These models are crucial for determining the direct inhibitory effect of the compound on cyst growth.
| Compound | Model System | Assay | Endpoint | IC50 | Reference |
| BPO-27 (Racemate) | Embryonic Mouse Kidney Culture | Cyst Growth Inhibition | Prevention of renal cyst expansion | ~100 nM | [1] |
| (R)-BPO-27 | - | CFTR Inhibition Assay | Inhibition of CFTR chloride conductance | ~4 nM | [2] |
| (S)-BPO-27 | - | CFTR Inhibition Assay | Inhibition of CFTR chloride conductance | Inactive | [2] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. Below are protocols for key experiments relevant to the evaluation of BPO-27 in PKD models.
In Vitro Cystogenesis Assay (Embryonic Mouse Kidney Culture)
This protocol is based on the methodology used to determine the in vitro efficacy of BPO-27.[1]
Objective: To assess the ability of BPO-27 to inhibit the formation and growth of cysts in an ex vivo organ culture model.
Materials:
-
Timed-pregnant mice (embryonic day 13.5)
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
8-Bromo-cAMP (8-Br-cAMP)
-
BPO-27 racemate (dissolved in DMSO)
-
Culture inserts (e.g., Millicell-CM)
-
6-well culture plates
-
Dissecting microscope and tools
Procedure:
-
Humanely euthanize a timed-pregnant mouse at embryonic day 13.5.
-
Aseptically dissect the embryonic kidneys.
-
Place one whole kidney onto a culture insert in a 6-well plate.
-
Add culture medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) to the well, ensuring the medium reaches the bottom of the insert but does not submerge the kidney.
-
To induce cyst formation, supplement the culture medium with a cAMP analog, such as 8-Br-cAMP.
-
For the experimental group, add varying concentrations of this compound to the medium. A vehicle control (DMSO) group must be included.
-
Culture the kidneys for 4-5 days at 37°C in a humidified incubator with 5% CO2.
-
Monitor cyst development and kidney morphology daily using a light microscope.
-
At the end of the culture period, capture images of the kidneys for quantitative analysis of cyst area or number.
References
- 1. POTENT, METABOLICALLY STABLE BENZOPYRIMIDO-PYRROLO-OXAZINEDIONE (BPO) CFTR INHIBITORS FOR POLYCYSTIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilizing BPO-27 in Mouse Models of Secretory Diarrhea
Audience: Researchers, scientists, and drug development professionals.
Introduction Secretory diarrheas, such as those caused by cholera and enterotoxigenic E. coli, represent a significant global health burden. The pathophysiology of these diseases involves the hyperactivation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane of intestinal epithelial cells.[1][2][3] Enterotoxins elevate intracellular cyclic AMP (cAMP), leading to CFTR activation, massive chloride secretion into the intestinal lumen, and subsequent life-threatening water loss.[4][5]
BPO-27 is a potent, small-molecule inhibitor of the CFTR chloride channel.[6][7] It exists as a racemic mixture, but its inhibitory activity is attributed to the (R)-BPO-27 enantiomer, which has a low-nanomolar potency.[1][8] The (S)-enantiomer is inactive.[8] Studies have demonstrated that both the pure (R)-enantiomer and the racemic mixture can protect mice from cholera toxin-dependent diarrheal disease.[4] (R)-BPO-27 has been shown to inhibit CFTR by competing with ATP, thereby stabilizing the channel in a closed conformation.[6][9] With high oral bioavailability and low toxicity in preclinical studies, BPO-27 is a valuable tool for studying the mechanisms of secretory diarrhea and for evaluating potential anti-diarrheal therapeutics.[1][2][5]
Mechanism of Action: CFTR Inhibition
Bacterial enterotoxins, like Cholera Toxin (CT), trigger a signaling cascade that results in the overactivation of CFTR. BPO-27 directly targets and inhibits the CFTR channel, blocking the efflux of chloride ions and thereby reducing intestinal fluid secretion.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. A Potent Inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator Blocks Disease and Morbidity Due to Toxigenic Vibrio cholerae [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR Inhibitors for Treating Diarrheal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch-Clamp Analysis of BPO-27 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPO-27 is a potent benzopyrimido-pyrrolo-oxazine-dione inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The (R)-enantiomer of BPO-27 has been identified as the active component, demonstrating high-affinity inhibition of CFTR by competing with ATP for its binding site, which in turn stabilizes the closed state of the channel.[1] This mechanism makes BPO-27 a valuable tool for studying CFTR function and a potential therapeutic agent for conditions associated with CFTR hyperactivation, such as secretory diarrheas.[1]
These application notes provide a detailed protocol for investigating the effects of the BPO-27 racemate on CFTR chloride currents using the whole-cell patch-clamp technique. While the majority of published data focuses on the (R)-BPO-27 enantiomer, the provided protocol is suitable for the initial characterization of the racemate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the active enantiomer, (R)-BPO-27, from electrophysiological and biochemical assays. This data provides a reference for expected outcomes when studying the racemate.
| Parameter | Value | Experimental Condition | Source |
| IC50 | ~600 pM | Single-channel electrophysiology (inside-out patch) | [1] |
| Inhibition t1/2 | 12 ± 0.6 s | 1 µM (R)-BPO-27 on WT CFTR (inside-out patch) | [2] |
| Recovery t1/2 | 420 ± 75 s | Following washout of 1 µM (R)-BPO-27 (inside-out patch) | [2] |
| Effect on ATP Activation (EC50) | Increase from 0.27 to 1.77 mM | In the presence of ~IC50 concentration of (R)-BPO-27 | [3] |
| Effect on Channel Conductance | No change in unitary conductance | Single-channel recordings (inside-out patch) | [3] |
| Effect on Channel Gating | Reduced open probability, increased closed time | Single-channel recordings (inside-out patch) | [3] |
| Voltage Dependence | Voltage-independent block | Whole-cell patch-clamp studies | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for this compound
This protocol is designed for recording CFTR chloride currents from mammalian cells heterologously expressing human CFTR (e.g., HEK293 or CHO cells).
1. Cell Preparation:
-
Culture cells expressing human CFTR on glass coverslips.
-
Induce CFTR expression if using an inducible system.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. Note: The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
-
CFTR Activation Cocktail: A solution containing forskolin (e.g., 10 µM) and genistein (e.g., 50 µM) or another appropriate PKA activator to maximally activate CFTR channels.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach a target cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing the CFTR activation cocktail to elicit maximal CFTR currents.
-
Once a stable CFTR current is achieved, apply the extracellular solution containing the desired concentration of this compound.
-
Record the inhibition of the CFTR current.
-
To study reversibility, wash out the this compound with the activation cocktail-containing extracellular solution.
-
Data Acquisition: Acquire data at a sampling rate of 5-10 kHz and filter at 1-2 kHz.
Visualizations
Experimental Workflow
Caption: Experimental workflow for whole-cell patch-clamp analysis of BPO-27.
Signaling Pathway
Caption: BPO-27 inhibits CFTR by competing with ATP at the nucleotide-binding domains.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP [escholarship.org]
Application Notes and Protocols for BPO-27 Racemate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPO-27 is a potent small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] The inappropriate activation of CFTR is a key factor in the pathophysiology of secretory diarrheas, such as cholera.[1][2] BPO-27 has been investigated as a potential therapeutic agent to reduce intestinal fluid secretion in these conditions. The compound exists as two enantiomers, (R)-BPO-27 and (S)-BPO-27, with the (R)-enantiomer being the active form.[3] Studies have demonstrated the efficacy of both the pure (R)-BPO-27 enantiomer and the racemic mixture, (R/S)-BPO-27, in animal models of cholera.[4]
These application notes provide a summary of the available data on the dosage and administration of BPO-27 racemate in animal studies, along with detailed experimental protocols.
Data Presentation
Table 1: In Vivo Efficacy of (R)-BPO-27 in a Mouse Model of Cholera[1]
| Animal Model | Administration Route | Dosage (mg/kg) | Efficacy |
| Female CD1 Mice (8-10 weeks) | Intraperitoneal | 5 | Prevented cholera toxin-induced fluid accumulation in a closed mid-jejunal loop model. |
| Female CD1 Mice (8-10 weeks) | Intraperitoneal | 0.05, 0.15, 0.5, 1.5, 5 | Dose-dependent inhibition of fluid accumulation with an IC50 of ~0.1 mg/kg. |
| Female CD1 Mice (8-10 weeks) | Oral | 5 | Prevented cholera toxin-induced intestinal fluid secretion. |
Table 2: In Vivo Efficacy of (R)-BPO-27 and (R/S)-BPO-27 Racemate in a Neonatal Mouse Model of Cholera[4]
| Animal Model | Compound | Administration Route | Dosage | Efficacy |
| Neonatal Mice | (R)-BPO-27 | Oral-gastric | Not specified | Fully eliminated morbidity 20 hours post-challenge with Vibrio cholerae. |
| Neonatal Mice | (R/S)-BPO-27 | Oral-gastric | Not specified | Fully eliminated morbidity 20 hours post-challenge with Vibrio cholerae. |
| Neonatal Mice | (R)-BPO-27 | Oral-gastric | Not specified | Significantly less diarrhea compared to vehicle-treated mice after infection with V. cholerae. |
| Neonatal Mice | (R/S)-BPO-27 | Oral-gastric | Not specified | Significantly less diarrhea compared to vehicle-treated mice after infection with V. cholerae. |
Table 3: Pharmacokinetic and Toxicological Profile of (R)-BPO-27 in Mice[1][2]
| Parameter | Route | Dosage (mg/kg) | Observation |
| Oral Bioavailability | Oral | 5 | >90% |
| Serum Levels | Oral & Intraperitoneal | 5 | Sustained therapeutic levels for >4 hours. |
| 7-Day Toxicity | Oral | 5 mg/kg/day | No significant changes in serum chemistry values or body weight. |
Experimental Protocols
Murine Closed Intestinal Loop Model for Secretory Diarrhea
This protocol is adapted from studies investigating the efficacy of BPO-27 in reducing cholera toxin-induced fluid secretion.[1][5][6][7]
Materials:
-
Female CD1 mice (8-10 weeks old)
-
This compound or (R)-BPO-27
-
Vehicle (e.g., 5% DMSO, 10% Kolliphor HS in saline)[1]
-
Cholera toxin (from Vibrio cholerae)
-
Surgical thread
-
Phosphate-buffered saline (PBS)
-
Heating pad
-
Surgical instruments
Procedure:
-
Animal Preparation: Fast mice for 24 hours with free access to 5% dextrose in water.[1]
-
Drug Administration:
-
Anesthesia and Surgery:
-
Toxin Challenge: Inject 100 µL of PBS containing 1 µg of cholera toxin into the ligated loop.[1] For control animals, inject PBS alone.
-
Closure and Recovery: Close the abdominal incision with sutures and allow the mouse to recover from anesthesia.
-
Endpoint Measurement: After a set time (e.g., 3 hours), euthanize the mouse, excise the intestinal loop, and measure its weight and length.[1]
-
Data Analysis: Calculate the loop weight-to-length ratio (mg/cm) as an index of fluid accumulation.
Pharmacokinetic Study in Mice[1]
Materials:
-
Female CD1 mice
-
(R)-BPO-27
-
Administration vehicles (for oral and intraperitoneal routes)
-
Blood collection supplies (e.g., orbital sinus puncture)
-
Centrifuge
-
Acetonitrile
-
LC-MS equipment
Procedure:
-
Drug Administration: Administer 5 mg/kg of (R)-BPO-27 to mice via oral or intraperitoneal routes.[1]
-
Blood Sampling: Collect blood samples at various time points (e.g., 15, 30, 60, 150, and 240 minutes) via orbital puncture.[1]
-
Serum Preparation: Centrifuge the blood at 5000 rpm for 15 minutes to separate the serum.[1]
-
Sample Preparation for LC-MS:
-
LC-MS Analysis: Analyze the samples to determine the concentration of (R)-BPO-27 over time. A linear gradient of 5–95% acetonitrile over 16 minutes at a flow rate of 0.2 ml/min can be used.[1]
7-Day Toxicity Study in Mice[1]
Materials:
-
Mice
-
(R)-BPO-27
-
Vehicle
-
Equipment for blood collection and serum chemistry analysis
-
Analytical balance
Procedure:
-
Daily Administration: Administer 5 mg/kg of (R)-BPO-27 or vehicle orally to mice once a day for 7 consecutive days.[1]
-
Monitoring: Record the body weight of each mouse daily.
-
Endpoint Analysis: At the end of the 7-day period, collect blood for serum chemistry analysis to assess any potential toxic effects on major organs.
Visualizations
Signaling Pathway of CFTR Inhibition by BPO-27
Caption: Mechanism of BPO-27 action in secretory diarrhea.
Experimental Workflow for the Murine Closed Intestinal Loop Model
Caption: Workflow of the closed intestinal loop experiment.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Adult Mouse Model of Vibrio cholerae-induced Diarrhea for Studying Pathogenesis and Potential Therapy of Cholera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Mouse Ileal loop Protection against Clinically Isolated Vibrio cholerae Outer Membrane Vesicles as a Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: BPO-27 Racemate in Short-Circuit Current Measurements
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BPO-27 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel crucial for fluid and electrolyte transport across epithelial tissues. The racemic mixture contains the highly active (R)-BPO-27 enantiomer and the inactive (S)-BPO-27 enantiomer.[1][2][3][4][5] Hyperactivation of CFTR is implicated in secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD), making its inhibition a promising therapeutic strategy.[6][7] (R)-BPO-27 has demonstrated low nanomolar to picomolar potency in various experimental systems, highlighting its potential for drug development.[2][3]
Initially, the mechanism of action for (R)-BPO-27 was thought to involve competition with ATP at the nucleotide-binding domains (NBDs) of CFTR.[1][5] However, more recent structural studies have revealed that (R)-BPO-27 acts as a direct pore blocker, physically occluding the chloride ion conduction pathway.[6][7] This updated understanding is critical for interpreting experimental data and designing new therapeutic strategies.
These application notes provide detailed protocols for utilizing BPO-27 racemate in short-circuit current (Isc) measurements using Ussing chambers, a key technique for studying ion transport across epithelial monolayers.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC₅₀) and other key quantitative parameters of (R)-BPO-27 on CFTR function.
Table 1: Inhibitory Potency (IC₅₀) of (R)-BPO-27 on CFTR Chloride Current
| Experimental System | Cell Type | Measurement Technique | IC₅₀ Value | Reference |
| Cell-based Assay | FRT cells | YFP-based assay | ~5 nM | [2] |
| Cell-based Assay | Not specified | Not specified | ~4 nM | [2] |
| Inside-out Patch Clamp | HEK-293T cells expressing human WT CFTR | Electrophysiology | ~600 pM | [2] |
| Human Enterocyte Cultures | Primary human enteroids | Short-circuit current | ~5 nM | [2] |
| Mouse Intestinal Loops | In vivo | Fluid accumulation | ~0.1 mg/kg | [2][8][9] |
Table 2: Effect of (R)-BPO-27 on CFTR Channel Gating Properties (Single Channel Analysis)
| Parameter | Condition | Value | Reference |
| Channel Open Probability (NPₒ) | Control | 0.29 ± 0.02 | [1] |
| 5 nM (R)-BPO-27 | 0.08 ± 0.01 | [1] | |
| Mean Channel Open Time | 5 nM (R)-BPO-27 | Modestly reduced | [1] |
| Mean Channel Closed Time | 5 nM (R)-BPO-27 | Strongly increased | [1] |
| Unitary Conductance | 5 nM (R)-BPO-27 | No effect | [1] |
Table 3: Effect of (R)-BPO-27 on ATP-dependent CFTR Activation
| Parameter | Condition | Value | Reference |
| EC₅₀ for ATP activation | Control | 0.27 ± 0.05 mM | [1] |
| 0.5 nM (R)-BPO-27 | 1.77 ± 0.13 mM | [1] |
Experimental Protocols
Protocol 1: Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells
This protocol describes the use of an Ussing chamber to measure the effect of BPO-27 on CFTR-mediated chloride secretion across a polarized epithelial cell monolayer (e.g., FRT, HBE, or human enteroid monolayers).
Materials:
-
Polarized epithelial cells cultured on permeable supports (e.g., Snapwell™ or Transwell®)
-
Ussing Chamber System
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's Solution (Krebs-Henseleit buffer or similar)
-
CFTR activators (e.g., Forskolin, IBMX, Genistein)
-
This compound or (R)-BPO-27
-
Amiloride (to inhibit epithelial sodium channels, ENaC)
-
ATP (to activate Ca²⁺-activated Cl⁻ channels, CaCC)
-
CFTRinh-172 (as a positive control for CFTR inhibition)
Procedure:
-
Prepare fresh Ringer's solution and warm to 37°C. Continuously gas with 95% O₂ / 5% CO₂.
-
Mount the permeable support with the cultured epithelial monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with an equal volume of pre-warmed and gassed Ringer's solution.
-
Establish a stable baseline recording of the transepithelial voltage and resistance.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Once a stable baseline Isc is achieved, add amiloride (e.g., 10 µM) to the apical chamber to block ENaC-mediated sodium absorption.
-
After the amiloride-induced Isc drop stabilizes, stimulate CFTR-mediated chloride secretion by adding a CFTR activator cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral side. An increase in Isc indicates CFTR activation.
-
Once the stimulated Isc reaches a stable plateau, add BPO-27 to the apical or basolateral chamber at the desired concentration. A decrease in Isc indicates inhibition of CFTR.
-
(Optional) To assess specificity, after BPO-27 inhibition, add a high concentration of a known CFTR inhibitor like CFTRinh-172 (e.g., 10 µM) to confirm that the remaining current is not CFTR-mediated.
-
(Optional) To test for effects on other channels, at the end of the experiment, add ATP (e.g., 100 µM) to the apical side to activate CaCCs and observe any changes in Isc.
Protocol 2: Inside-Out Patch Clamp Electrophysiology
This protocol is for single-channel recordings to investigate the direct effects of BPO-27 on the CFTR channel.
Materials:
-
HEK-293T or CHO-K1 cells expressing human wild-type CFTR
-
Patch-clamp rig with amplifier (e.g., Axon 200B)
-
Borosilicate glass pipettes
-
Pipette solution (in mM): 148 N-methyl-D-glucamine (NMDG), 148 HCl, 10 HEPES, 1 MgCl₂, 5 EGTA, pH 7.2.
-
Bath solution (in mM): 146 NMDG, 146 HCl, 2 MgCl₂, 10 HEPES, pH 7.4.
-
ATP (magnesium salt)
-
Protein Kinase A (PKA) catalytic subunit
-
(R)-BPO-27
Procedure:
-
Plate cells on glass coverslips suitable for patch-clamp recording.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the bath solution.
-
Pull patch pipettes and fill with the pipette solution.
-
Form a high-resistance (>1 GΩ) seal with the cell membrane (cell-attached configuration).
-
Excise the patch of membrane to achieve the inside-out configuration, exposing the cytoplasmic face of the channel to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
To activate CFTR, add ATP (e.g., 1 mM) and PKA (e.g., 10 U/mL) to the bath solution.
-
Record baseline CFTR channel activity.
-
Perfuse the bath with a solution containing the desired concentration of (R)-BPO-27 and record the changes in channel activity (open probability, open time, closed time).
-
Analyze the single-channel data to determine the mechanism of inhibition.
Visualizations
Caption: Ussing Chamber Experimental Workflow for BPO-27 Analysis.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BPO-27 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism [ideas.repec.org]
- 8. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of BPO-27 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPO-27, a potent benzopyrimido-pyrrolo-oxazinedione inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, possesses a single chiral center, leading to the existence of two enantiomers: (R)-BPO-27 and (S)-BPO-27.[1] Preclinical studies have demonstrated that the biological activity of BPO-27 resides exclusively in the (R)-enantiomer, which exhibits high potency in inhibiting the CFTR chloride channel, while the (S)-enantiomer is inactive.[1] This enantioselectivity underscores the critical importance of chiral separation for the development of BPO-27 as a therapeutic agent, particularly for conditions such as polycystic kidney disease and secretory diarrheas.[1][2]
This document provides detailed application notes and protocols for the chiral separation of BPO-27 enantiomers using Supercritical Fluid Chromatography (SFC), a rapid and efficient technique for enantiomeric resolution.[3][4]
Data Presentation
The differential biological activity of the BPO-27 enantiomers is a key consideration in its development. The following table summarizes the inhibitory potency of the individual enantiomers against the CFTR chloride channel.
| Enantiomer | IC₅₀ (nM) | Biological Activity |
| (R)-BPO-27 | ~4 | Active inhibitor of CFTR chloride conductance[1] |
| (S)-BPO-27 | Inactive | No significant inhibition of CFTR chloride conductance[1] |
Experimental Protocols
Chiral Separation of BPO-27 Enantiomers by Supercritical Fluid Chromatography (SFC)
This protocol outlines a representative method for the analytical and semi-preparative separation of BPO-27 enantiomers. The parameters are based on established practices for chiral SFC separations of small molecules.
Instrumentation:
-
A supercritical fluid chromatography (SFC) system equipped with a back-pressure regulator, a co-solvent pump, an autosampler, a column oven, and a UV-Vis detector or a mass spectrometer.
Chromatographic Conditions:
| Parameter | Recommended Setting | Notes |
| Column | Chiral Stationary Phase (CSP) based on a polysaccharide derivative (e.g., Amylose or Cellulose carbamate) immobilized on silica gel. A common example is a Chiralpak® AD-H or similar column. | The selection of the chiral stationary phase is critical for achieving enantiomeric resolution. Screening of different polysaccharide-based columns may be necessary to optimize the separation. |
| Mobile Phase | Supercritical CO₂ and a co-solvent (e.g., Methanol, Ethanol, or Isopropanol). A typical starting composition is 80:20 (CO₂:Co-solvent, v/v). | The type and percentage of the co-solvent significantly influence selectivity and retention. |
| Additive | For acidic compounds like BPO-27, an acidic additive such as 0.1% trifluoroacetic acid (TFA) or formic acid in the co-solvent can improve peak shape and resolution. | For basic compounds, a basic additive like diethylamine (DEA) would be used. |
| Flow Rate | 2-4 mL/min | Higher flow rates are possible in SFC compared to HPLC, leading to faster analysis times.[4] |
| Back Pressure | 100-150 bar | Maintained by the back-pressure regulator to keep the CO₂ in a supercritical state. |
| Column Temperature | 35-40 °C | Temperature can affect selectivity and efficiency. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for BPO-27). | Mass spectrometry can also be used for detection and confirmation. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and the scale of the separation. |
Sample Preparation:
-
Prepare a stock solution of racemic BPO-27 in the co-solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the co-solvent to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol Steps:
-
Equilibrate the SFC system with the chosen mobile phase composition and chromatographic conditions until a stable baseline is achieved.
-
Inject the prepared BPO-27 sample.
-
Monitor the separation of the two enantiomers. The (R)- and (S)-enantiomers will elute at different retention times.
-
The absolute configuration of the separated enantiomers can be confirmed by X-ray crystallography.[1]
Visualizations
The following diagrams illustrate the experimental workflow for chiral separation and the resulting differential biological activity of the BPO-27 enantiomers.
References
- 1. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Method Development Strategies for HPLC [merckmillipore.com]
- 4. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols: Utilizing BPO-27 Racemate for Studying ATP Binding to CFTR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ATP-gated anion channel. Its activity is crucial for maintaining ion and water homeostasis across epithelial surfaces. Dysfunctional CFTR leads to Cystic Fibrosis (CF), a life-threatening genetic disorder. Conversely, hyperactivation of CFTR is implicated in secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD).[1][2][3] Therefore, understanding the mechanisms of CFTR gating, particularly its interaction with ATP, is of paramount importance for developing novel therapeutics.
BPO-27 is a potent, low-nanomolar inhibitor of the CFTR chloride channel.[4] The active enantiomer, (R)-BPO-27, has been investigated as a potential therapeutic agent for diseases associated with CFTR hyperactivation.[5][6][7] Interestingly, the scientific literature presents conflicting evidence regarding the precise mechanism of action of (R)-BPO-27, making it a fascinating tool for dissecting the intricacies of CFTR function. This document provides detailed application notes and protocols for utilizing BPO-27 racemate and its enantiomers to study ATP binding and gating of CFTR.
Unraveling the Mechanism of Action: Two Competing Models
Initial studies involving computational modeling and patch-clamp electrophysiology suggested that (R)-BPO-27 acts as a competitive inhibitor at the canonical ATP binding sites within the Nucleotide-Binding Domains (NBDs) of CFTR.[4][8] However, a more recent study employing cryo-electron microscopy (cryo-EM) has challenged this model, proposing that (R)-BPO-27 functions as a direct pore blocker, thereby uncoupling ATP hydrolysis from chloride ion conductance.[1][9][10][11]
Model 1: Competitive ATP Binding Inhibitor
According to this model, (R)-BPO-27 binds to one or both of the ATP-binding sites on CFTR's NBDs. This binding event prevents or hinders the binding of ATP, which is essential for the conformational changes that lead to channel opening. Evidence supporting this mechanism includes:
-
Increased EC50 for ATP: In the presence of (R)-BPO-27, a higher concentration of ATP is required to achieve half-maximal activation of CFTR, a hallmark of competitive inhibition.[4][12]
-
Reduced Channel Open Probability: Single-channel recordings have demonstrated that (R)-BPO-27 decreases the likelihood of the CFTR channel being in an open state without altering its single-channel conductance.[4]
-
Computational Docking: Molecular modeling studies predicted that (R)-BPO-27 favorably binds to the ATP-binding pockets of CFTR.[4]
Model 2: Pore Blocker Uncoupling ATP Hydrolysis and Gating
Contradicting the competitive inhibition model, recent high-resolution structural data suggests a different mechanism. This model posits that (R)-BPO-27 binds within the central pore of the CFTR channel, physically occluding the pathway for chloride ions.[1][9][10][11][13] Key findings that support this model are:
-
Unaltered ATP Hydrolysis: Direct measurements of CFTR's ATPase activity show that (R)-BPO-27 does not inhibit ATP hydrolysis, even at concentrations that fully block chloride conductance. This suggests that ATP can still bind and be hydrolyzed by the NBDs, but this process is uncoupled from channel gating.[9][11]
-
Cryo-EM Structure: The cryo-EM structure of CFTR in complex with (R)-BPO-27 clearly shows the inhibitor molecule lodged within the ion-conducting pore.[9][14]
-
Lack of Conformational Change: The binding of (R)-BPO-27 does not induce significant conformational changes in CFTR, which would be expected if it were competing with ATP at the NBDs.[13]
The existence of these two well-supported yet conflicting models highlights the complexity of CFTR pharmacology and underscores the utility of BPO-27 as a probe to further investigate the allosteric coupling between ATP binding, hydrolysis, and channel gating in CFTR.
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of BPO-27 on CFTR function, reflecting the findings that support both proposed mechanisms of action.
Table 1: Inhibitory Potency of BPO-27 Enantiomers on CFTR Chloride Conductance
| Compound | IC50 (nM) | Experimental System | Reference |
| (R)-BPO-27 | ~4 | Short-circuit current in FRT cells | [3] |
| (S)-BPO-27 | Inactive | Short-circuit current in FRT cells | [3] |
| (R/S)-BPO-27 (racemate) | ~8 | Short-circuit current in FRT cells | [3] |
Table 2: Effect of (R)-BPO-27 on ATP Activation of CFTR (Competitive Inhibition Model Data)
| Condition | EC50 for ATP Activation (mM) | Experimental System | Reference |
| Control | 0.27 | Inside-out patch-clamp | [4] |
| + 0.5 nM (R)-BPO-27 | 1.77 | Inside-out patch-clamp | [4] |
| + 0.5 nM (S)-BPO-27 | No significant change | Inside-out patch-clamp | [12] |
| + 0.5 µM CFTRinh-172 | No significant change | Inside-out patch-clamp | [4] |
Table 3: Effect of (R)-BPO-27 on Steady-State ATP Hydrolysis by CFTR (Pore Blocker Model Data)
| (R)-BPO-27 Concentration | Km for ATP (mM) | kcat (ATP/protein/minute) | Experimental System | Reference |
| 0 µM (Untreated) | 0.36 ± 0.11 | 21 ± 3 | Purified WT CFTR | [9][11] |
| 0.5 µM | 1.4 ± 0.6 | 25 ± 2 | Purified WT CFTR | [9][11] |
| 1 µM | 1.6 ± 0.4 | 27 ± 2 | Purified WT CFTR | [9][11] |
| 5 µM | 1.8 ± 0.8 | 26 ± 2 | Purified WT CFTR | [9][11] |
Experimental Protocols
The following are detailed protocols for key experiments to study the interaction of BPO-27 with CFTR.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring CFTR Inhibition
This protocol is designed to measure macroscopic CFTR currents and assess the inhibitory effect of BPO-27.
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., CHO, BHK, or HEK293) expressing wild-type human CFTR.
- For transient expression, transfect cells with a CFTR-expression plasmid 24-48 hours prior to the experiment.
2. Solutions and Reagents:
- Extracellular (Bath) Solution (in mM): 145 NaCl, 4.5 KCl, 1 MgCl2, 2 CaCl2, 5 HEPES, 5 Glucose (pH 7.4 with NaOH).
- Intracellular (Pipette) Solution (in mM): 147 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 HEPES, 1 EGTA, 1 Mg-ATP (pH 7.2 with NMDG).
- CFTR Activator Cocktail: Prepare a stock solution of Forskolin (e.g., 10 mM in DMSO) and Genistein (e.g., 50 mM in DMSO).
- BPO-27 Stock Solution: Prepare a concentrated stock solution of this compound or its enantiomers in DMSO (e.g., 10 mM).
3. Electrophysiological Recording:
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
- Obtain a gigaohm seal (>1 GΩ) on a CFTR-expressing cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -40 mV.
- Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit baseline currents.
- Activate CFTR by perfusing the bath with the extracellular solution containing the activator cocktail (e.g., 10 µM Forskolin + 30 µM Genistein).
- Once a stable activated CFTR current is achieved, apply different concentrations of BPO-27 to the bath solution.
- Record the inhibition of the CFTR current at each BPO-27 concentration.
4. Data Analysis:
- Measure the steady-state current amplitude at a specific voltage (e.g., +80 mV) before and after the application of BPO-27.
- Calculate the percentage of inhibition for each concentration.
- Plot the percentage of inhibition against the BPO-27 concentration and fit the data with a Hill equation to determine the IC50.
Protocol 2: Inside-Out Patch-Clamp for Single-Channel Analysis and ATP Competition
This protocol allows for the study of BPO-27's effect on single CFTR channels and its competition with ATP.
1. Cell Culture and Transfection: As described in Protocol 1.
2. Solutions and Reagents:
- Pipette Solution (Extracellular) (in mM): 147 NMDG-Cl, 2 MgCl2, 5 HEPES (pH 7.4 with NMDG).
- Bath Solution (Intracellular) (in mM): 147 NMDG-Cl, 2 MgCl2, 5 HEPES, 1 EGTA (pH 7.2 with NMDG).
- PKA Catalytic Subunit: Prepare a stock solution (e.g., 100 U/µL).
- Mg-ATP Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM).
- BPO-27 Stock Solution: As described in Protocol 1.
3. Electrophysiological Recording:
- Form a gigaohm seal on a CFTR-expressing cell.
- Excise the patch of the membrane to achieve the inside-out configuration, exposing the intracellular side of the channel to the bath solution.
- Phosphorylate and activate the CFTR channels in the patch by adding PKA (e.g., 75 nM) and a saturating concentration of Mg-ATP (e.g., 1-3 mM) to the bath.
- Record single-channel currents at a constant holding potential (e.g., -80 mV).
- To study the effect of BPO-27 on channel gating, perfuse the patch with a solution containing ATP, PKA, and a specific concentration of (R)-BPO-27.
- To investigate ATP competition, measure the CFTR current at various ATP concentrations in the absence and presence of a fixed, sub-maximal inhibitory concentration of (R)-BPO-27.
4. Data Analysis:
- For single-channel analysis, measure the channel open probability (Po), mean open time, and mean closed time.
- For ATP competition experiments, normalize the current at each ATP concentration to the maximal current.
- Plot the normalized current against the ATP concentration and fit the data to determine the EC50 for ATP in the absence and presence of (R)-BPO-27.
Protocol 3: ATP Hydrolysis Assay
This protocol is used to determine the effect of BPO-27 on the ATPase activity of purified CFTR.
1. CFTR Purification:
- Express and purify human CFTR protein using an appropriate system (e.g., yeast or mammalian cells) and purification methods (e.g., affinity and size-exclusion chromatography).
2. Reagents:
- Assay Buffer (in mM): 50 Tris-HCl, 50 NaCl, 10 MgCl2, 1 DTT (pH 7.5).
- PKA Catalytic Subunit.
- Mg-ATP.
- (R)-BPO-27.
- Phosphate Detection Reagent: Use a commercially available Malachite Green-based or enzyme-coupled assay to detect the inorganic phosphate (Pi) released during ATP hydrolysis.
3. Assay Procedure:
- Phosphorylate the purified CFTR by incubating with PKA and ATP.
- Remove excess ATP from the phosphorylated CFTR preparation.
- Set up reaction mixtures in the assay buffer containing phosphorylated CFTR, varying concentrations of Mg-ATP, and either vehicle (DMSO) or different concentrations of (R)-BPO-27.
- Initiate the reaction by adding Mg-ATP and incubate at a constant temperature (e.g., 37°C) for a defined period.
- Stop the reaction (e.g., by adding SDS).
- Measure the amount of Pi released using the chosen phosphate detection method.
4. Data Analysis:
- Generate a standard curve with known concentrations of Pi.
- Calculate the rate of ATP hydrolysis (e.g., in nmol Pi/min/mg CFTR).
- Plot the rate of ATP hydrolysis against the ATP concentration for each (R)-BPO-27 concentration.
- Fit the data to the Michaelis-Menten equation to determine the Km and Vmax (and subsequently kcat) for ATP hydrolysis in the presence and absence of the inhibitor.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATP-dependent gating cycle of the CFTR channel.
Caption: Two proposed mechanisms of (R)-BPO-27 action on CFTR.
Caption: Experimental workflow for patch-clamp analysis of BPO-27.
References
- 1. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Electrophysiological, biochemical, and bioinformatic methods for studying CFTR channel gating and its regulation. (2011) | László Csanády | 3 Citations [scispace.com]
- 5. Conformational Variability in Ground-State CFTR Lipoprotein Particle Cryo-EM Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein Expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Investigating CFTR Gating with BPO-27 Racemate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel responsible for regulating ion and fluid transport across epithelial surfaces. Its malfunctioning, due to genetic mutations, leads to Cystic Fibrosis (CF). The process of channel opening and closing, known as gating, is a complex mechanism initiated by phosphorylation of the regulatory (R) domain by protein kinase A (PKA) and subsequently driven by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs).[1][2][3] Dysregulation of CFTR gating is a key factor in the pathophysiology of CF and other diseases like secretory diarrheas and polycystic kidney disease, making it a significant target for therapeutic intervention.[4][5]
BPO-27 is a potent small-molecule inhibitor of CFTR.[4] The racemic mixture contains the active (R)-enantiomer and the inactive (S)-enantiomer.[6] Understanding the mechanism by which (R)-BPO-27 modulates CFTR gating is critical for the development of novel therapeutics. Initial studies involving patch-clamp electrophysiology and molecular modeling suggested that (R)-BPO-27 acts as an ATP-competitive inhibitor, binding to the cytoplasmic side of CFTR and stabilizing the closed state of the channel.[4][6] However, a recent cryo-electron microscopy study has provided a more nuanced view, proposing that (R)-BPO-27 functions as a direct pore-blocker.[7][8] This model suggests that (R)-BPO-27 physically occludes the chloride conducting pathway without preventing ATP hydrolysis, thereby uncoupling the two processes.[7][8]
These application notes provide detailed protocols for investigating the effects of BPO-27 racemate on CFTR gating using established electrophysiological and fluorescence-based techniques. The included methodologies for patch-clamp electrophysiology, Ussing chamber assays, and fluorescent membrane potential assays are designed to enable researchers to characterize the inhibitory activity and mechanism of action of BPO-27 and similar compounds.
Data Presentation
The following tables summarize the quantitative data on the effects of the active enantiomer, (R)-BPO-27, on CFTR channel gating parameters.
Table 1: Inhibitory Potency of (R)-BPO-27 on CFTR
| Assay Type | Cell Line | Parameter | (R)-BPO-27 IC₅₀ | Reference |
| Cell-based fluorescence assay | FRT cells | Forskolin-stimulated Cl⁻ current | ~4 nM | [9] |
| Single-channel electrophysiology | Inside-out patches | CFTR channel closed state stabilization | ~600 pM | [4] |
| Whole-cell patch clamp | HEK-293T cells | CFTR current inhibition | 0.53 nM | [9] |
Table 2: Effect of (R)-BPO-27 on CFTR Single-Channel Gating
| Cell Line | Parameter | Control | (R)-BPO-27 (5 nM) | Reference |
| HEK-293T | Channel Open Probability (NPo) | 0.29 ± 0.02 | 0.08 ± 0.01 | [6] |
| HEK-293T | Mean Channel Open Time | Modest reduction | - | [6] |
| HEK-293T | Mean Channel Closed Time | - | Strong increase | [6] |
Table 3: Impact of (R)-BPO-27 on ATP-Dependent CFTR Activation
| Parameter | Control | (R)-BPO-27 (0.5 nM) | Reference |
| EC₅₀ for ATP activation of CFTR | 0.27 mM | 1.77 mM | [6] |
Experimental Protocols
Patch-Clamp Electrophysiology for Single-Channel and Whole-Cell Recording
This protocol allows for the direct measurement of ion flow through individual or whole-cell populations of CFTR channels, providing detailed insights into gating kinetics.
Materials:
-
Cells expressing wild-type or mutant CFTR (e.g., HEK-293T, CHO-K1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: 150 mM NaCl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4 with NaOH
-
Pipette (intracellular) solution: 150 mM NaCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, pH 7.2 with NaOH
-
Activating solution: Pipette solution supplemented with 1 mM ATP and the catalytic subunit of PKA (10 U/mL)
-
This compound stock solution (in DMSO)
-
CFTR agonists (e.g., Forskolin) and inhibitors (e.g., CFTRinh-172)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.
-
Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -40 mV.
-
Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to measure baseline currents.
-
Perfuse the cell with a solution containing a CFTR agonist (e.g., 10 µM Forskolin) to activate CFTR channels and record the stimulated currents.
-
Apply different concentrations of this compound to the bath and record the inhibition of CFTR currents.
-
-
Inside-Out Patch Configuration (for single-channel recording):
-
After achieving a gigaseal in the cell-attached mode, gently pull the pipette away from the cell to excise a patch of membrane.
-
The intracellular side of the membrane will be facing the bath solution.
-
Perfuse the patch with the activating solution (containing ATP and PKA) to observe single-channel openings.
-
Record baseline channel activity.
-
Perfuse the patch with the activating solution containing various concentrations of this compound to investigate its effect on single-channel gating (open probability, open time, closed time).
-
-
Data Analysis: Analyze the recorded currents using appropriate software to determine parameters such as current density, open probability (NPo), mean open time, and mean closed time.
Ussing Chamber Assay for Transepithelial Ion Transport
This technique measures ion transport across a monolayer of polarized epithelial cells, providing a functional readout of CFTR activity in a more physiologically relevant context.[10][11]
Materials:
-
Polarized epithelial cells (e.g., FRT, Calu-3) grown on permeable supports (e.g., Transwells®)
-
Ussing chamber system with voltage-clamp amplifier
-
Krebs-Bicarbonate Ringer (KBR) solution: 115 mM NaCl, 2.4 mM K₂HPO₄, 0.4 mM KH₂PO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 25 mM NaHCO₃, 10 mM Glucose, pH 7.4, gassed with 95% O₂/5% CO₂
-
CFTR agonists (e.g., Forskolin, IBMX) and inhibitors (e.g., CFTRinh-172)
-
This compound stock solution (in DMSO)
-
Epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride)
Procedure:
-
Cell Culture: Culture epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial resistance (TEER) is formed.
-
Chamber Setup: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add KBR solution to both chambers and allow the system to equilibrate (typically 30 minutes) while maintaining at 37°C and gassing with 95% O₂/5% CO₂.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Add an ENaC inhibitor (e.g., 10 µM Amiloride) to the apical chamber to block sodium absorption.
-
Add a CFTR agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the apical side to stimulate CFTR-mediated chloride secretion, observed as an increase in Isc.
-
Once a stable stimulated current is achieved, add different concentrations of this compound to the apical chamber to measure the dose-dependent inhibition of CFTR.
-
Finally, add a known CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc in response to the agonist and inhibitor additions. Determine the IC₅₀ value for BPO-27 by plotting the percentage of inhibition against the log of the BPO-27 concentration.
Fluorescent Membrane Potential Assay
This high-throughput assay provides an indirect measure of CFTR activity by detecting changes in cell membrane potential upon channel activation or inhibition.[1][10][12]
Materials:
-
Cells expressing CFTR plated in a 96- or 384-well black, clear-bottom plate
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Chloride-free buffer: Replace all chloride salts with gluconate or another suitable anion.
-
High-potassium buffer for depolarization control
-
CFTR agonists (e.g., Forskolin)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluence.
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for several minutes.
-
Add different concentrations of this compound to the wells and continue recording.
-
Add a CFTR agonist (e.g., 10 µM Forskolin) to all wells to activate CFTR. CFTR activation will lead to chloride efflux and membrane depolarization, resulting in a change in fluorescence.
-
Continue recording the fluorescence signal to measure the extent of inhibition by BPO-27.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading.
-
Calculate the response to the agonist in the presence and absence of the inhibitor.
-
Determine the IC₅₀ of BPO-27 by plotting the normalized response against the log of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Caption: CFTR channel activation and gating signaling pathway.
Caption: Proposed mechanisms of (R)-BPO-27 inhibition of CFTR.
Caption: Experimental workflow for investigating BPO-27's effect on CFTR.
References
- 1. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
- 2. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism [ideas.repec.org]
- 9. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BPO-27 Racemate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and proper storage of BPO-27 racemate. The following frequently asked questions (FAQs) and troubleshooting guide are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid powder form should be stored at -20°C for up to three years or at 4°C for up to two years.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound are best stored at -80°C, where they remain stable for up to two years. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for up to one year.
Q3: Is this compound stable in biological systems?
A3: Yes, in vitro studies using hepatic microsomes have shown that both enantiomers of BPO-27 are stable, with less than 5% metabolism observed over a 4-hour period.[1][2] In vivo studies in mice have shown that the active (R)-enantiomer has a serum half-life of approximately 1.6 hours.[1]
Q4: Has the stability of BPO-27 been evaluated under stress conditions?
A4: While specific forced degradation studies detailing the effects of acid, base, oxidation, and light on this compound are not extensively documented in publicly available literature, it is known to have greater metabolic stability compared to its parent compounds. General principles of forced degradation testing as outlined by ICH guidelines should be followed to assess its stability under various stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Improper storage of BPO-27 stock solutions. | Ensure stock solutions are stored at -80°C for long-term use and minimize freeze-thaw cycles. For short-term use, aliquoting the stock solution is recommended. |
| Degradation of BPO-27 in experimental buffer. | The stability of BPO-27 can be pH-dependent. Evaluate the stability of BPO-27 in your specific experimental buffer by running appropriate controls. | |
| Loss of compound activity | Exposure to light or elevated temperatures. | Protect BPO-27 solutions from light by using amber vials or covering containers with foil. Avoid prolonged exposure to ambient or elevated temperatures. |
| Racemization of the active enantiomer. | While not extensively reported, the potential for racemization under certain conditions exists. If chiral purity is critical, it should be periodically assessed using a suitable chiral chromatography method. | |
| Precipitation of the compound in aqueous solutions | Poor aqueous solubility. | BPO-27 has limited aqueous solubility. Ensure the final concentration in your aqueous experimental medium does not exceed its solubility limit. The use of a co-solvent like DMSO may be necessary. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Table 2: In Vitro Metabolic Stability of BPO-27 Enantiomers
| System | Parameter | Result |
| Hepatic Microsomes | Metabolism | < 5% after 4 hours |
Experimental Protocols
General Protocol for Assessing BPO-27 Stability in Solution
This protocol provides a general framework for evaluating the stability of BPO-27 in a specific solvent or buffer system.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution with the desired experimental buffer or solvent to the final working concentration.
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure). Include a control sample stored under optimal conditions (-80°C, protected from light).
-
Time Points: Withdraw aliquots from the test and control solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of BPO-27 in each aliquot using a validated analytical method, such as HPLC-UV.
-
Data Evaluation: Compare the concentration of BPO-27 in the test samples to the control sample at each time point to determine the percentage of degradation.
Visualizations
References
Off-target effects of BPO-27 racemate in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BPO-27 racemate in cellular models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound?
The this compound contains two enantiomers. The (R)-BPO-27 enantiomer is a potent and highly specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 4 nM in cell-based assays.[1][2][3][4] The (S)-BPO-27 enantiomer is inactive.[1][5][6] Therefore, the primary on-target effect of the this compound is the inhibition of CFTR.
Q2: What is the mechanism of action of (R)-BPO-27?
There are two proposed mechanisms for how (R)-BPO-27 inhibits CFTR:
-
Competition with ATP: Initial studies suggested that (R)-BPO-27 binds to the nucleotide-binding domains (NBDs) of CFTR, competing with ATP and stabilizing the closed state of the channel.[5][6]
-
Pore Blockade: More recent cryo-electron microscopy studies have shown that (R)-BPO-27 can directly block the CFTR pore, thereby preventing chloride ion transport. This study suggests that (R)-BPO-27 uncouples ATP hydrolysis from channel gating.
It is important for researchers to be aware of both potential mechanisms when designing and interpreting their experiments.
Q3: Are there any known off-target effects of the this compound?
Current research indicates that (R)-BPO-27 is highly selective for CFTR.[7] Studies have shown that it does not significantly inhibit other major intestinal ion transporters, such as Ca2+-activated Cl− channels (CaCCs) or the epithelial sodium channel (ENaC).[7] Furthermore, in vivo studies in mice have not revealed significant toxicity.[7][8][9] However, a comprehensive screening of BPO-27 against a broad panel of kinases, GPCRs, and other ion channels has not been published. Therefore, while evidence suggests high specificity, the possibility of uncharacterized off-target effects cannot be entirely excluded.
Q4: Should I use the racemate or the pure (R)-BPO-27 enantiomer in my experiments?
The this compound contains both the active (R)-enantiomer and the inactive (S)-enantiomer.[8] For initial studies or when a more cost-effective option is desired, the racemate can be used. However, for more precise dose-response experiments and to eliminate any potential confounding effects from the inactive enantiomer, using the purified (R)-BPO-27 is recommended.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot common issues and differentiate between on-target and potential off-target effects of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No inhibition of target activity observed. | 1. Inactive compound: BPO-27 may have degraded. 2. Incorrect concentration: The concentration of BPO-27 may be too low. 3. Cell-specific factors: The cell line may not express functional CFTR or may have low expression levels. | 1. Confirm compound activity: Test the BPO-27 on a validated CFTR-expressing cell line. 2. Perform a dose-response curve: Test a range of BPO-27 concentrations to determine the optimal inhibitory concentration. 3. Verify CFTR expression and function: Confirm CFTR expression using techniques like Western blot or qPCR, and assess its function using a forskolin-induced swelling assay or electrophysiology. |
| Unexpected cellular phenotype observed. | 1. On-target CFTR inhibition: The observed phenotype may be a downstream consequence of CFTR inhibition in your specific cell model. 2. Potential off-target effect: BPO-27 could be interacting with an unknown target in your cells. | 1. Use the inactive (S)-enantiomer as a negative control: If the phenotype is not observed with the inactive enantiomer, it is likely an on-target effect. 2. Rescue the phenotype with a CFTR activator: If the phenotype can be reversed by activating CFTR through a different mechanism (e.g., with a potentiator), it is likely on-target. 3. Use a structurally different CFTR inhibitor: If a different class of CFTR inhibitor (e.g., CFTRinh-172) produces the same phenotype, it is more likely to be an on-target effect. |
| Variability in experimental results. | 1. Compound solubility issues: BPO-27 may not be fully dissolved. 2. Inconsistent cell culture conditions: Variations in cell passage number, density, or media can affect results. | 1. Ensure complete solubilization: Prepare fresh stock solutions in an appropriate solvent like DMSO and vortex thoroughly. 2. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent seeding densities and culture conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data for BPO-27 from published studies.
Table 1: Inhibitory Potency of BPO-27
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | Cell-based | Not specified | 8 nM | [1] |
| (R)-BPO-27 | Cell-based | FRT | ~4 nM | [1][4] |
| (S)-BPO-27 | Cell-based | FRT | Inactive | [1][4] |
Table 2: Effects of (R)-BPO-27 on CFTR Channel Properties (Single-Channel Patch-Clamp)
| Parameter | Control | + 5 nM (R)-BPO-27 | Reference |
| Open Probability (Po) | 0.29 ± 0.02 | 0.08 ± 0.01 | [5] |
| Mean Open Time | Modestly Reduced | - | [5] |
| Mean Closed Time | - | Strongly Increased | [5] |
| Unitary Conductance | Unchanged | Unchanged | [5] |
Experimental Protocols
1. Short-Circuit Current Measurement to Assess CFTR Inhibition
This protocol is used to measure CFTR-dependent ion transport across an epithelial monolayer.
-
Cell Culture: Grow a confluent monolayer of CFTR-expressing epithelial cells (e.g., FRT or T84 cells) on permeable supports.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
CFTR Activation: Add a CFTR activator, such as forskolin (10 µM) and IBMX (100 µM), to the apical side to stimulate CFTR-mediated chloride secretion, which will increase the Isc.
-
BPO-27 Inhibition: Once the Isc has stabilized, add varying concentrations of this compound to the apical side and record the inhibition of the forskolin-stimulated Isc.
-
Data Analysis: Calculate the percent inhibition of the CFTR-mediated Isc at each BPO-27 concentration to determine the IC50 value.
2. Forskolin-Induced Swelling Assay
This cell-based assay provides a functional readout of CFTR activity.
-
Cell Culture: Plate CFTR-expressing cells in a multi-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a designated period (e.g., 30 minutes).
-
CFTR Activation: Add forskolin (10 µM) to the media to activate CFTR.
-
Imaging: Monitor cell swelling over time using brightfield or phase-contrast microscopy.
-
Data Analysis: Quantify the change in cell volume or area at a specific time point. A decrease in forskolin-induced swelling indicates CFTR inhibition.
Visualizations
Signaling Pathway of CFTR Activation and Inhibition by BPO-27
Caption: Proposed mechanisms of CFTR activation and inhibition by (R)-BPO-27.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with BPO-27.
References
- 1. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potent Inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator Blocks Disease and Morbidity Due to Toxigenic Vibrio cholerae [mdpi.com]
- 9. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming BPO-27 racemate precipitation in buffers
Welcome to the BPO-27 Racemate Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on preventing its precipitation in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is BPO-27 and why is its racemate used in research?
A1: BPO-27 is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel crucial for ion and fluid transport in various tissues.[1][2] The racemate, a mixture of both its R and S enantiomers, is often used in initial research due to its cost-effectiveness. The (R)-enantiomer is the active inhibitor of CFTR, while the (S)-enantiomer is inactive.[1]
Q2: I'm observing precipitation when I add this compound to my aqueous buffer. What is the cause of this?
A2: this compound has poor aqueous solubility. Direct addition of the powdered compound or a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer can cause it to exceed its solubility limit, leading to precipitation.
Q3: What is the general solubility of this compound?
A3: this compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO). Different sources report slightly different solubilities in DMSO, for instance, 16.67 mg/mL[2], 6 mg/mL[3], and 14.28 mg/mL.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and compound degradation.
Q5: Can I sonicate my buffer solution after adding BPO-27 to redissolve the precipitate?
A5: While sonication can temporarily help in dispersing the precipitate, it is not a reliable solution for long-term solubility. The underlying issue of poor aqueous solubility remains, and the compound will likely precipitate out again over time, especially at higher concentrations or during prolonged experiments. A better approach is to optimize the solvent system.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experimental buffers.
Initial Assessment of Precipitation
| Observation | Potential Cause | Recommended Action |
| Immediate cloudiness or precipitate upon adding BPO-27 stock to buffer. | Exceeded solubility limit in the final buffer concentration. | Decrease the final concentration of BPO-27. Increase the percentage of co-solvent (e.g., DMSO) in the final solution. |
| Solution is initially clear but becomes cloudy over time or upon temperature change. | Compound is close to its saturation point; slight changes in conditions cause precipitation. | Prepare fresh dilutions immediately before use. Maintain a constant temperature during the experiment. Consider using a stabilizing agent like a surfactant. |
| Precipitate forms after adding other components to the buffer. | Interaction with other buffer components or a change in pH affecting solubility. | Check for compatibility with all buffer components. Ensure the final pH of the solution is maintained. |
Strategies to Enhance Solubility
| Strategy | Description | Considerations |
| Use of Co-solvents | BPO-27 is soluble in DMSO. Including a small percentage of DMSO in your final buffer can maintain its solubility. | High concentrations of DMSO can be toxic to cells. It is crucial to determine the tolerance of your experimental system to the final DMSO concentration. A final concentration of <0.5% (v/v) DMSO is generally well-tolerated by most cell lines. |
| Inclusion of Surfactants | Non-ionic surfactants like Tween-80 or Pluronic F-68 can help to create micelles that encapsulate the hydrophobic BPO-27 molecule, increasing its apparent solubility in aqueous solutions. | The concentration of the surfactant should be optimized. High concentrations can interfere with cellular membranes and certain assays. |
| pH Adjustment | The solubility of compounds with acidic or basic functional groups can be influenced by the pH of the buffer. | The effect of pH on BPO-27 solubility is not well-documented. However, maintaining a consistent and appropriate pH for your experimental system is crucial. Standard physiological pH of 7.4 is a common starting point. |
| Working Concentration | Using the lowest effective concentration of BPO-27 will minimize the risk of precipitation. | Determine the IC50 or effective concentration for your specific assay to avoid using unnecessarily high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (with Co-solvent)
This protocol is designed for preparing a diluted working solution of BPO-27 in a common biological buffer like Phosphate-Buffered Saline (PBS) or Tris-HCl.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) and filter-sterilize if necessary.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your BPO-27 stock solution in DMSO. This can help in achieving a more accurate final dilution.
-
Final Dilution:
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer gently, add the required volume of the BPO-27 stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5% v/v).
-
Example Calculation for a 10 µM Working Solution with 0.1% DMSO:
-
Start with a 10 mM BPO-27 stock solution in DMSO.
-
To make 1 mL of a 10 µM working solution, you will need to add 1 µL of the 10 mM stock to 999 µL of your aqueous buffer.
-
The final DMSO concentration will be 0.1% (v/v).
Protocol 3: Preparation of a Working Solution using a Surfactant
For experiments sensitive to DMSO or requiring higher concentrations of BPO-27, a surfactant can be employed.
-
Prepare Surfactant Stock: Prepare a sterile stock solution of a non-ionic surfactant (e.g., 10% Tween-80 in water).
-
Prepare BPO-27/Surfactant/Co-solvent Mixture:
-
In a sterile tube, add the required volume of your BPO-27 stock solution in DMSO.
-
Add a small volume of the surfactant stock solution (e.g., to achieve a final concentration of 0.01-0.1% Tween-80).
-
Mix thoroughly.
-
-
Final Dilution: Add the aqueous buffer to the BPO-27/surfactant/co-solvent mixture to reach the final desired volume and concentration.
Visualizations
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway of CFTR Inhibition by BPO-27
Caption: Mechanism of CFTR channel inhibition by BPO-27.
References
BPO-27 Racemate Toxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the toxicity assessment of BPO-27 racemate in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is BPO-27 and what is its primary mechanism of action?
A1: BPO-27 is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel. The racemic mixture of BPO-27 has an IC50 value of approximately 8 nM for CFTR inhibition.[1][2] The inhibitory activity is attributed to the (R)-enantiomer, which has an IC50 of about 4 nM, while the (S)-enantiomer is inactive.[2] Recent studies suggest that (R)-BPO-27 acts by directly blocking the CFTR pore, thereby uncoupling chloride conductance from ATP hydrolysis.[3]
Q2: What is the expected cytotoxicity of this compound in cell lines?
A2: Preliminary studies on the active enantiomer, (R)-BPO-27, suggest low cytotoxicity. In Fischer Rat Thyroid (FRT) epithelial cells, (R)-BPO-27 did not show significant cytotoxicity at concentrations up to 20 µM, which is near its solubility limit.[4] In vivo studies in mice administered 5 mg/kg of (R)-BPO-27 daily for 7 days showed no significant toxicity.[5][6] Therefore, high levels of cytotoxicity are not expected at concentrations effective for CFTR inhibition.
Q3: I am observing unexpected cytotoxicity in my experiments. What could be the cause?
A3: If you observe cytotoxicity, consider the following:
-
Compound Solubility: Ensure that the this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent results and may induce cellular stress.
-
Cell Line Sensitivity: While generally showing low toxicity, certain cell lines might be more sensitive to off-target effects or the vehicle used to dissolve the compound.
-
Contamination: Rule out any potential contamination of your cell cultures or reagents.
-
Assay Interference: The compound may interfere with the readout of your cytotoxicity assay. For example, it might have inherent fluorescence or reductase activity that affects assays like Alamar Blue or MTT.
Q4: How can I confirm that the observed effects are due to CFTR inhibition?
A4: To confirm that the cellular effects are mediated by CFTR, you can:
-
Use a CFTR-negative control: Compare the effects of this compound on your cell line with a cell line that does not express CFTR.
-
Perform a rescue experiment: If possible, use a constitutively active CFTR mutant or a chemical activator of CFTR to see if it can reverse the effects of BPO-27.
-
Compare with the inactive enantiomer: If available, use the (S)-BPO-27 enantiomer as a negative control. Since it is inactive against CFTR, it should not produce the same cellular effects.[2][7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Assay Incubation Time | Ensure that the incubation time for the cytotoxicity assay is consistent across all experiments. |
| Vehicle Effects | Test the toxicity of the vehicle (e.g., DMSO) alone at the highest concentration used in the experiment to ensure it is not contributing to cell death. |
Issue 2: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Troubleshooting Step |
| Autofluorescence of BPO-27 | Run a control with this compound in cell-free medium to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay. Subtract this background from your experimental values. |
| Media Components | Phenol red and other components in the culture medium can interfere with fluorescence. Consider using a phenol red-free medium for the duration of the assay. |
| Cellular Stress Response | The treatment might be inducing a cellular stress response that alters the autofluorescence of the cells. This can be investigated using microscopy. |
Quantitative Data Summary
The following table summarizes the available quantitative data for BPO-27.
| Parameter | Value | System | Reference |
| IC50 (Racemate) | ~8 nM | CFTR Inhibition | [2] |
| IC50 ((R)-enantiomer) | ~4 nM | CFTR Inhibition | [2] |
| IC50 ((R)-enantiomer) | ~5 nM | CFTR Chloride Conductance | [5] |
| Cytotoxicity ((R)-enantiomer) | No significant toxicity | FRT cells (20 µM) | [4] |
| In Vivo Toxicity ((R)-enantiomer) | No significant toxicity | Mice (5 mg/kg for 7 days) | [5][6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Workflow for assessing this compound toxicity in cell lines.
Caption: BPO-27's mechanism of action via CFTR pore blockage.
References
- 1. This compound | CFTR抑制剂 | MCE [medchemexpress.cn]
- 2. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BPO-27 Racemate Experiments
Welcome to the technical support center for BPO-27 racemate experiments. This resource is designed for researchers, scientists, and drug development professionals to minimize variability and troubleshoot common issues encountered during the study of BPO-27 and its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is BPO-27 and why is its chirality important?
A1: BPO-27 is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. It exists as a racemic mixture of two enantiomers: (R)-BPO-27 and (S)-BPO-27. The (R)-enantiomer is the biologically active component, exhibiting a high affinity for CFTR with an IC50 in the low nanomolar range (~4 nM)[1][2]. The (S)-enantiomer is considered inactive[1][2]. Therefore, understanding and controlling the enantiomeric composition of your sample is critical for obtaining accurate and reproducible experimental results.
Q2: What are the main sources of variability when working with this compound?
A2: Variability in BPO-27 experiments can arise from several factors:
-
Inconsistent Enantiomeric Composition: Using a racemic mixture introduces variability because the concentration of the active (R)-enantiomer is only 50% of the total concentration. Any fluctuations in the exact ratio can alter the observed biological effect.
-
Sample Preparation and Stability: BPO-27 has limited aqueous solubility and is typically dissolved in organic solvents like DMSO. Improper dissolution, precipitation upon dilution in aqueous buffers, or degradation over time can lead to inaccurate concentrations. Both enantiomers have been shown to be stable in hepatic microsomes, with less than 5% metabolism in 4 hours, and the racemic mixture is reported to have good metabolic stability[1][2]. Stock solutions in DMSO are generally stable, but repeated freeze-thaw cycles should be avoided[3][4].
-
Chiral Separation Method: Incomplete separation of enantiomers during chiral HPLC or SFC can lead to cross-contamination and inaccurate quantification of the active (R)-form.
-
Bioassay Conditions: Variability in cell-based assays (e.g., patch clamp, Ussing chamber) can be caused by factors such as cell line passage number, cell health, temperature fluctuations, and inconsistencies in reagent preparation[5][6][7].
Q3: Should I use the racemic mixture or the pure (R)-enantiomer in my experiments?
A3: For initial screening or proof-of-concept studies, the racemic mixture can be a cost-effective option. However, for detailed mechanistic studies, dose-response analyses, and any experiments requiring high precision, using the enantiomerically pure (R)-BPO-27 is strongly recommended. This eliminates the uncertainty associated with the inactive (S)-enantiomer and provides a more accurate determination of the compound's potency. The inactive (S)-enantiomer, while not binding to the same site with high affinity, could potentially have off-target effects at high concentrations, although no such effects have been reported for BPO-27.
Troubleshooting Guides
Chiral Separation of BPO-27 Enantiomers
Issue: Poor or no separation of (R)- and (S)-BPO-27 peaks in chiral chromatography.
| Potential Cause | Troubleshooting Step |
| Incorrect Column Choice | Use a polysaccharide-based chiral stationary phase (CSP) such as a RegisCell column, which has been successfully used for BPO-27 enantiomer separation[1]. |
| Inappropriate Mobile Phase | For Supercritical Fluid Chromatography (SFC), a mobile phase of CO2 and ethanol with a basic additive like 2-propylamine has been shown to be effective[1]. For HPLC, start with a normal phase mobile phase such as hexane/ethanol or hexane/isopropanol. The ratio of the polar modifier (alcohol) is critical and should be optimized. |
| Mobile Phase Additives | For acidic compounds like BPO-27, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group[8]. |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. Inadequate equilibration can lead to retention time drift and poor resolution. |
| Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time. |
Issue: Peak tailing, fronting, or splitting in chiral chromatogram.
| Potential Cause | Troubleshooting Step |
| Sample Overload | Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and tailing. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to avoid peak distortion. Injecting a sample in a strong solvent can cause peak fronting or splitting[9]. |
| Column Contamination | A blocked inlet frit or contamination at the head of the column can cause peak splitting or tailing for all peaks[10]. Try back-flushing the column or, if the problem persists, replace the column. |
| On-Column Racemization | If a plateau is observed between the two enantiomer peaks, it could indicate on-column racemization. This can sometimes be mitigated by running the separation at a lower temperature[11]. |
CFTR Inhibition Bioassays (Patch Clamp & Ussing Chamber)
Issue: High variability in IC50 values for BPO-27.
| Potential Cause | Troubleshooting Step |
| Use of Racemic Mixture | The IC50 of the racemate (~8 nM) is approximately double that of the pure (R)-enantiomer (~4 nM) because only half of the compound is active[1]. Using the pure (R)-enantiomer will provide more consistent and accurate potency measurements. |
| Compound Precipitation | BPO-27 is poorly soluble in aqueous solutions. Ensure that the final concentration of DMSO or other organic solvent in your assay buffer is low enough to prevent precipitation, but high enough to maintain solubility. Visually inspect solutions for any signs of precipitation. |
| Inconsistent Cell Health/Density | Use cells within a consistent passage number range and ensure a healthy, confluent monolayer (for Ussing chamber) or consistent cell density (for patch clamp) for each experiment. |
| Temperature Fluctuations | CFTR channel activity can be temperature-sensitive. Maintain a constant and controlled temperature throughout the experiment[6][7]. |
| Variability in CFTR Activation | The level of CFTR activation by agonists like forskolin can vary. Ensure consistent agonist concentration and incubation time. |
Issue: No or low inhibition observed with BPO-27.
| Potential Cause | Troubleshooting Step |
| Incorrect Enantiomer | Ensure you are using the (R)-enantiomer or the racemic mixture. The (S)-enantiomer is inactive[1][2]. |
| Compound Degradation | Prepare fresh dilutions of BPO-27 from a stable stock solution for each experiment. While stable in DMSO, long-term storage in aqueous buffers at room temperature is not recommended. |
| Low CFTR Expression/Activity | Confirm that your cell system expresses functional CFTR channels by observing a robust response to a known CFTR activator (e.g., forskolin) and inhibition by a known CFTR inhibitor (e.g., CFTRinh-172). |
| Insufficient Incubation Time | Ensure adequate pre-incubation time with BPO-27 to allow for binding to the CFTR channel. |
Data Presentation
Table 1: Comparison of IC50 Values for this compound and Enantiomers
| Compound | IC50 (CFTR Inhibition) | Assay Method | Reference |
| Racemic BPO-27 | ~8 nM | Short-circuit current | [1] |
| (R)-BPO-27 | ~4 nM | Short-circuit current | [1][2] |
| (S)-BPO-27 | Inactive | Short-circuit current | [1][2] |
Experimental Protocols
Chiral Separation of BPO-27 Enantiomers by Supercritical Fluid Chromatography (SFC)
This protocol is based on the methodology described for the separation of BPO-27 enantiomers[1].
-
Column: RegisCell 4.6 x 100 mm chiral column.
-
Mobile Phase: 75% CO2, 25% Ethanol (EtOH), with 0.1% 2-propylamine as an additive.
-
Flow Rate: 4 mL/min.
-
Pressure: 100 bar.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent at a suitable concentration.
-
Injection: Inject the prepared sample onto the column. The two enantiomers should elute as distinct peaks.
CFTR Inhibition Assay using Whole-Cell Patch Clamp
This protocol provides a general workflow for assessing CFTR inhibition by BPO-27[12].
-
Cell Culture: Use a cell line expressing human wild-type CFTR (e.g., HEK-293T or CHO-K1 cells).
-
Pipette Solution (Intracellular): A typical solution contains (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Bath Solution (Extracellular): A typical solution contains (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4 with NMDG.
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the membrane potential at -40 mV.
-
Apply voltage steps to elicit CFTR currents.
-
Activate CFTR channels by adding an agonist such as 10 µM forskolin to the bath solution.
-
Once a stable baseline current is established, perfuse the bath with a solution containing the desired concentration of BPO-27.
-
Record the inhibition of the CFTR current.
-
A known CFTR inhibitor like CFTRinh-172 can be used as a positive control.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sophion.com [sophion.com]
- 6. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 12. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
BPO-27 racemate degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CFTR inhibitor, BPO-27.
Frequently Asked Questions (FAQs)
Q1: What is the difference between BPO-27 racemate, (R)-BPO-27, and (S)-BPO-27?
A1: BPO-27 possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers.
-
This compound is an equal mixture of both enantiomers: (R)-BPO-27 and (S)-BPO-27.
-
(R)-BPO-27 is the pharmacologically active enantiomer that inhibits the CFTR chloride channel with high potency.[1][2]
-
(S)-BPO-27 is the inactive enantiomer.[1][2] For biological assays, it is crucial to use the active (R)-enantiomer for accurate results.
Q2: How stable is BPO-27 under experimental conditions?
A2: BPO-27, particularly the (R)-enantiomer, has demonstrated high stability in both in vitro and in vivo settings.
-
Metabolic Stability: In vitro studies using rat and human hepatic microsomes showed that both (R)- and (S)-BPO-27 are very stable, with less than 5% of the compound being metabolized over a 4-hour period.[1][3]
-
In Vivo Stability: Pharmacokinetic studies in mice showed that after intraperitoneal administration, (R)-BPO-27 has a serum half-life (t½) of approximately 1.6 hours and maintains therapeutic concentrations in the kidney for several hours.[1][3] No measurable interconversion of the enantiomers was observed in serum after 4 hours.[3]
Q3: What are the recommended storage conditions for BPO-27?
A3: For long-term storage, BPO-27 powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. If dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]
Q4: Have any degradation pathways or byproducts been identified for BPO-27?
A4: To date, published literature has not focused on the forced degradation of BPO-27. The compound has been shown to be metabolically stable.[1][2] Without specific forced degradation studies (e.g., exposure to acid, base, oxidative stress, light, or heat), the potential degradation pathways and byproducts remain uncharacterized. For guidance on how to conduct such a study, please refer to the "Forced Degradation Study Design" in the Troubleshooting Guides section.
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Compound | Value | System | Reference |
| CFTR Inhibition IC₅₀ | This compound | ~8 nM | Cell-based assay | [3] |
| (R)-BPO-27 | ~4 nM | FRT cells (forskolin-stimulated) | [4] | |
| (R)-BPO-27 | ~0.53 nM | HEK-293T cells (inside-out patch) | [4] | |
| (S)-BPO-27 | Inactive | FRT cells | [1][2] | |
| In Vitro Metabolic Stability | (R)-BPO-27 | <5% metabolism in 4h | Rat Hepatic Microsomes | [1][3] |
| (S)-BPO-27 | <5% metabolism in 4h | Rat Hepatic Microsomes | [1][3] | |
| In Vivo Pharmacokinetics | (R)-BPO-27 | t½ ≈ 1.6 h | Mouse Serum (IP admin.) | [1][3] |
| (R)-BPO-27 | Oral Bioavailability ≈ 94% | Mouse | [4] |
Key Experimental Methodologies
1. Chiral Separation of this compound The enantiomers of BPO-27 can be separated from the racemate using chiral supercritical fluid chromatography (SFC).
-
System: Preparative SFC.
-
Column: RegisCell 3.0 x 25.0 cm.
-
Mobile Phase: A combination of CO₂ and ethanol containing 1% 2-propylamine.
-
Detection: 230 nm.
-
Outcome: This method successfully separates the (R)- and (S)-enantiomers with high enantiomeric excess (e.e. >98%).[1]
2. In Vitro Metabolic Stability Assay This assay determines the rate of metabolism of a compound in a liver microsome preparation.
-
Reagents: Rat hepatic microsomes, NADPH (cofactor), BPO-27 enantiomers.
-
Procedure:
-
Incubate BPO-27 enantiomers (e.g., at 1 µM) with rat hepatic microsomes at 37°C.
-
Initiate the metabolic reaction by adding NADPH.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).
-
Quench the reaction immediately (e.g., with cold acetonitrile).
-
Analyze the remaining concentration of the parent compound using LC/MS.[3]
-
-
Analysis: The percentage of non-metabolized compound remaining is plotted against time.[3]
3. CFTR Inhibition Assay (Short-Circuit Current) This assay measures the inhibitory effect of BPO-27 on the CFTR chloride channel.
-
Cell Line: FRT (Fischer Rat Thyroid) epithelial cells stably expressing human CFTR.
-
Procedure:
-
Mount the FRT cell monolayer in an Ussing chamber.
-
Create a transepithelial chloride gradient.
-
Permeabilize the basolateral membrane with a pore-forming agent like amphotericin B.
-
Stimulate CFTR activity with an agonist (e.g., forskolin or CPT-cAMP).
-
Add varying concentrations of BPO-27 to the apical side.
-
Measure the short-circuit current, which is proportional to the CFTR chloride conductance.
-
-
Analysis: Generate a dose-response curve to calculate the IC₅₀ value.[5]
Troubleshooting Guides
Issue 1: Inconsistent Activity in Biological Assays
| Potential Cause | Question to Ask | Troubleshooting Step |
| Incorrect Enantiomer | Are you using the racemate or the purified (R)-enantiomer? | The (S)-enantiomer is inactive. For potency and mechanism-of-action studies, use purified (>99% e.e.) (R)-BPO-27 to ensure that observed effects are due to the active compound.[1][2] |
| Compound Precipitation | Is the compound fully dissolved in your assay buffer? | BPO-27 has improved aqueous solubility over its predecessors but may still precipitate in certain buffers. Prepare concentrated stock solutions in DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all conditions.[2] |
| Compound Adsorption | Are you losing compound due to binding to plasticware? | Use low-protein-binding plates and pipette tips, especially when working with low nanomolar concentrations. Include a pre-incubation step to saturate non-specific binding sites if necessary. |
Issue 2: Problems with Chiral HPLC Analysis
| Potential Cause | Question to Ask | Troubleshooting Step |
| Poor Enantiomeric Resolution | Is the peak separation between (R)- and (S)-BPO-27 insufficient? | Ensure you are using a suitable chiral stationary phase (CSP). The original separation was achieved with a RegisCell column (a cellulose-based CSP).[1] Optimize mobile phase composition (e.g., ratio of CO₂ to alcohol modifier in SFC) and temperature to improve resolution. |
| Peak Tailing or Broadening | Are the peaks for the enantiomers asymmetric? | The addition of a small amount of an amine modifier (e.g., 1% 2-propylamine) to the mobile phase can improve peak shape for compounds like BPO-27.[1] Ensure the column is properly conditioned and not overloaded. |
| No Enantiomer Interconversion Observed | Are you trying to detect in vivo racemization? | Studies have shown no measurable interconversion of enantiomers in mouse serum.[3] If this is an unexpected result, confirm the analytical method is sensitive enough to detect small amounts of the other enantiomer. |
Issue 3: Designing a Forced Degradation Study
Since no specific degradation data for BPO-27 is available, researchers may need to perform their own studies. The goal is to achieve 5-20% degradation to produce a relevant profile of byproducts.[6]
| Stress Condition | Typical Protocol (ICH Guidelines) | Troubleshooting / Considerations for BPO-27 |
| Acid Hydrolysis | Treat BPO-27 solution with 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[6] | The ester and amide-like functionalities in BPO-27 could be susceptible to hydrolysis. If no degradation is observed, increase acid concentration or temperature. If degradation is too rapid, decrease time or temperature. |
| Base Hydrolysis | Treat BPO-27 solution with 0.1 M - 1 M NaOH at room temperature.[6] | Similar to acid hydrolysis, the core structure may be susceptible. Basic conditions can be harsher; start with milder conditions (lower temperature, shorter time) than for acid stress. |
| Oxidation | Treat BPO-27 solution with 3-30% H₂O₂ at room temperature.[6] | The electron-rich aromatic and heterocyclic rings could be targets for oxidation. If the reaction is slow, gentle heating may be required. Protect from light to avoid photo-oxidative processes. |
| Thermal Degradation | Expose solid BPO-27 to dry heat (e.g., in 10°C increments above accelerated stability testing, such as 60-80°C).[7] | This tests the intrinsic stability of the solid form. Monitor for changes in physical appearance (color) and purity by HPLC. |
| Photodegradation | Expose BPO-27 solution and solid material to controlled light conditions (e.g., ICH-specified UV and visible light exposure).[7] | The extensive conjugated system in BPO-27 suggests potential photosensitivity. Run a dark control in parallel to differentiate between thermal and photodegradation. |
Visualizations
Caption: Relationship between this compound and its separated enantiomers.
Caption: General workflow for a forced degradation study of BPO-27.
References
- 1. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
Enhancing the bioavailability of BPO-27 racemate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with BPO-27 racemate, with a focus on enhancing its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is BPO-27 and what is its primary mechanism of action?
A1: BPO-27 is a potent small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. It is a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-BPO-27 and (S)-BPO-27. The (R)-enantiomer is the biologically active component, while the (S)-enantiomer is inactive[1][2]. Recent studies suggest that (R)-BPO-27 inhibits CFTR by directly occluding the chloride-conducting pore, which uncouples chloride conductance from ATP hydrolysis[3]. An earlier hypothesis suggested that it acts by competing with ATP at its binding site[1][4].
Q2: What is the reported oral bioavailability of BPO-27?
A2: Pharmacokinetic studies in mice have reported that (R)-BPO-27 has an excellent oral bioavailability of over 90%[5][6][7]. Despite this high reported value, experimental outcomes can be influenced by formulation, animal species, and other study-specific variables.
Q3: Is it necessary to separate the enantiomers of BPO-27 for in vivo experiments?
A3: While the racemic mixture can be used, it is important to recognize that only the (R)-enantiomer is active[2]. For studies requiring precise dose-response relationships or investigating specific molecular interactions, using the enantiomerically pure (R)-BPO-27 is highly recommended. The (R)-enantiomer has been shown to inhibit CFTR with an IC50 of approximately 4 nM[2].
Q4: What are some general strategies to enhance the bioavailability of poorly soluble compounds like BPO-27?
A4: General strategies for improving the oral bioavailability of poorly water-soluble drugs include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution[8][9][10].
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility[9][10].
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve aqueous solubility[9][10][11].
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state[9].
Troubleshooting Guide
This guide addresses common problems encountered during in vivo experiments with BPO-27.
Q: My in vivo experiment shows significantly lower plasma concentration (Cmax) and exposure (AUC) than expected. What are the potential causes and solutions?
A: Low systemic exposure can stem from issues with formulation, administration, or biological factors. Refer to the troubleshooting workflow below.
Troubleshooting Workflow for Low Systemic Exposure
Q: I'm observing high variability in plasma concentrations between my test subjects. How can I reduce this?
A: High inter-subject variability is a common challenge in in vivo studies[12].
-
Standardize Procedures: Ensure consistent fasting times, dosing procedures, and sampling times for all animals.
-
Homogenize Formulation: Ensure your dosing formulation is a homogenous suspension or solution. If it's a suspension, vortex thoroughly immediately before dosing each animal.
-
Increase Sample Size: A larger number of animals per group can help improve the statistical power and reduce the impact of individual outliers[13].
-
Consider a Crossover Design: If feasible and ethically appropriate, a crossover study design, where each animal serves as its own control, can significantly reduce variability[14].
Q: My results show a much shorter half-life for (R)-BPO-27 than reported. What could be the issue?
A: A shorter-than-expected half-life could indicate faster clearance or a different metabolic profile in your specific animal model.
-
Species/Strain Differences: Metabolic rates can vary significantly between different species (e.g., mice vs. rats) and even between different strains of the same species. (R)-BPO-27 was reported to have a half-life of approximately 1.6 hours after intraperitoneal administration in mice[2].
-
Sampling Schedule: Ensure your blood sampling schedule is adequate to capture the true elimination phase. If samples are not collected for a long enough duration (at least 3-5 half-lives), the calculated half-life may be inaccurate[12].
-
Analytical Sensitivity: If your analytical method is not sensitive enough, you may not be able to accurately quantify the lower concentrations in the terminal elimination phase, leading to an underestimation of the half-life.
Data Presentation
Table 1: In Vitro Potency of BPO-27 Enantiomers
| Compound | Target | Assay | IC50 | Reference(s) |
|---|---|---|---|---|
| (R)-BPO-27 | Human CFTR | Short-circuit current | ~4 nM | [2] |
| Racemic BPO-27 | Human CFTR | Short-circuit current | ~8 nM | [2] |
| (S)-BPO-27 | Human CFTR | Short-circuit current | Inactive | [2] |
| (R)-BPO-27 | Human CFTR | Cell-based assay | ~5 nM |[5][7] |
Table 2: Reported Pharmacokinetic Parameters of (R)-BPO-27 in Mice
| Parameter | Route | Value | Note | Reference(s) |
|---|---|---|---|---|
| Oral Bioavailability | Oral | >90% | - | [5][6][7] |
| Half-life (t1/2) | Intraperitoneal | ~1.6 hours | Serum decay | [2] |
| Metabolic Stability| In vitro (microsomes) | <5% metabolism in 4h | Both enantiomers are stable |[2] |
Experimental Protocols & Visualizations
(R)-BPO-27 Mechanism of Action
The (R)-enantiomer of BPO-27 is understood to directly block the CFTR channel pore.
Protocol: Standard Oral Bioavailability Study
This protocol outlines a typical single-dose pharmacokinetic study in rodents.
1. Animal Acclimatization & Preparation:
-
House animals (e.g., male Sprague-Dawley rats, 250-300g) in standard conditions for at least 3 days.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
2. Formulation Preparation:
-
Prepare a vehicle, for example, 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in water.
-
Accurately weigh this compound and suspend it in the vehicle to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose at a 5 mL/kg volume).
-
Vortex the suspension vigorously to ensure homogeneity.
3. Dosing:
-
Weigh each animal immediately before dosing.
-
Administer the formulation via oral gavage at a precise volume (e.g., 5 mL/kg). For an intravenous reference group, administer a solubilized formulation via tail vein injection.
-
Record the exact time of administration for each animal.
4. Blood Sampling:
-
Collect blood samples (approx. 150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points.
-
Typical time points for an oral dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediately place samples on ice and process to plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
5. Sample Analysis & Data Processing:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of (R)-BPO-27 (and/or the racemate) in plasma using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters: Cmax, Tmax, AUC, and t1/2.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
// Nodes A [label="1. Animal Acclimatization\n& Fasting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Formulation\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Dose Administration\n(Oral Gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Serial Blood\nSampling", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Plasma\nProcessing", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Bioanalysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. PK Parameter\nCalculation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; }
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. pharmacy180.com [pharmacy180.com]
- 13. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CFTR Inhibitors: BPO-27 Racemate vs. CFTRinh-172
For Researchers, Scientists, and Drug Development Professionals
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel involved in fluid and electrolyte balance across epithelial tissues. Its dysfunction is implicated in several diseases, including cystic fibrosis, secretory diarrheas, and polycystic kidney disease. Consequently, the development of potent and specific CFTR inhibitors is of significant therapeutic interest. This guide provides a detailed comparison of two prominent CFTR inhibitors, BPO-27 racemate and CFTRinh-172, summarizing their performance based on available experimental data.
At a Glance: Key Performance Metrics
| Feature | BPO-27 (racemate) | CFTRinh-172 |
| Active Component | (R)-BPO-27 | Not applicable |
| Potency (IC50) | ~8 nM (racemate)[1][2][3], ~4 nM ((R)-enantiomer)[1][3] | ~300 nM (Ki)[4][5] |
| Mechanism of Action | Pore blocker, uncoupling ATP hydrolysis from channel gating[6][7]. Initially suggested to be an ATP-competitive inhibitor[8]. | Binds inside the pore near transmembrane helix 8, stabilizing a closed-pore conformation and acting as a gating modulator[9][10][11]. |
| Binding Site | Directly occludes the chloride-conducting pore[6][7]. | Inside the pore, interacting with residues from transmembrane segments 1, 6, 8, 9, and 12[11]. |
| Selectivity | Does not inhibit other major intestinal transporters[12][13]. | Does not inhibit non-CFTR Cl- channels, MDR-1, or ATP-sensitive K+ channels at concentrations that fully inhibit CFTR[5]. However, at concentrations higher than 5 µM, it may inhibit the volume-sensitive outwardly rectifying Cl- conductance (VSORC)[14][15]. |
| In Vivo Efficacy | Effective in mouse models of secretory diarrhea and polycystic kidney disease[8][12][13][16]. Shows good oral bioavailability[12][13]. | Reduces cholera toxin-induced intestinal fluid secretion in mice[4][5]. |
| Stereospecificity | The (R)-enantiomer is the active inhibitor, while the (S)-enantiomer is inactive[1][3][8]. | Not applicable |
Mechanism of Action: A Tale of Two Binding Sites
The primary distinction between (R)-BPO-27 and CFTRinh-172 lies in their mechanism of inhibition. While both ultimately block the passage of chloride ions through the CFTR channel, they achieve this through different interactions with the protein.
(R)-BPO-27 was initially hypothesized to act as an ATP-competitive inhibitor, binding to the nucleotide-binding domains (NBDs) and preventing the ATP-dependent gating of the channel[8]. However, recent structural studies have revealed that (R)-BPO-27 directly occludes the chloride-conducting pore[6][7]. This pore-blocking mechanism uncouples ATP hydrolysis at the NBDs from the mechanical opening of the channel gate[6].
In contrast, CFTRinh-172 binds within the ion channel pore, near transmembrane helix 8[9][10]. This binding event stabilizes a conformation where the pore is blocked from the extracellular side, effectively acting as a gating modulator by preventing the channel from opening, without directly competing with ATP[8][9].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize BPO-27 and CFTRinh-172.
Short-Circuit Current Measurement
This electrophysiological technique is a cornerstone for assessing CFTR channel activity and inhibition.
-
Cell Culture: Fischer rat thyroid (FRT) cells or human bronchial epithelial (HBE) cells expressing human wild-type CFTR are commonly used[3][5]. Cells are cultured on permeable supports to form a polarized monolayer.
-
Ussing Chamber Setup: The cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which is proportional to net ion transport, is measured.
-
CFTR Activation and Inhibition: CFTR is typically activated by adding a cAMP agonist, such as forskolin, to the basolateral solution. Once a stable Isc is achieved, the inhibitor (BPO-27 or CFTRinh-172) is added to the apical or basolateral solution at varying concentrations to determine its inhibitory effect[5][12].
-
Data Analysis: The decrease in Isc following inhibitor application is used to calculate the percentage of inhibition and subsequently the IC50 or Ki value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a single cell.
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293T) cells expressing CFTR are used[1][8].
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the whole cell. The membrane potential is held at a specific voltage, and currents are elicited by applying voltage pulses[1].
-
CFTR Activation and Inhibition: CFTR is activated by including cAMP and ATP in the pipette solution. The inhibitor is then applied to the bath solution to observe its effect on the whole-cell CFTR current[1][8].
-
Analysis: The reduction in current amplitude in the presence of the inhibitor is measured to determine the extent of inhibition[8].
In Vivo Models of Secretory Diarrhea
Animal models are essential for evaluating the therapeutic potential of CFTR inhibitors.
-
Animal Model: Mice are commonly used. Secretory diarrhea is induced by administering cholera toxin or heat-stable enterotoxin of E. coli (STa)[5][12].
-
Inhibitor Administration: BPO-27 or CFTRinh-172 is administered, often via intraperitoneal injection or oral gavage, prior to or after toxin administration[5][12].
-
Measurement of Fluid Accumulation: After a set period, the small intestine is removed, and the fluid accumulation is quantified by measuring the ratio of intestinal weight to length[5][12].
-
Outcome: A reduction in the intestinal weight-to-length ratio in inhibitor-treated animals compared to controls indicates efficacy in preventing fluid secretion[5][12].
Concluding Remarks
Both this compound (specifically the (R)-enantiomer) and CFTRinh-172 are potent inhibitors of the CFTR chloride channel, but they exhibit distinct mechanisms of action and potency. (R)-BPO-27 is a highly potent pore blocker, while CFTRinh-172 acts as a gating modulator by binding within the pore. The choice of inhibitor will depend on the specific research question or therapeutic application. For studies requiring a highly potent and specific CFTR blocker with good oral bioavailability, (R)-BPO-27 presents a compelling option. CFTRinh-172 remains a valuable tool for investigating the gating mechanisms of the CFTR channel. Researchers should consider the potential for off-target effects, particularly with CFTRinh-172 at higher concentrations. The detailed experimental protocols provided herein should aid in the design and interpretation of future studies on CFTR inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CFTR抑制剂 | MCE [medchemexpress.cn]
- 3. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JCI - Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin–induced intestinal fluid secretion [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to BPO-27 Racemate and GlyH-101: Mechanism of Action in CFTR Inhibition
For researchers in drug development and ion channel biology, understanding the precise mechanism of action of molecular inhibitors is paramount. This guide provides a detailed comparison of two prominent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors: BPO-27 racemate and GlyH-101. We delve into their distinct inhibitory mechanisms, present supporting experimental data, and provide detailed protocols for key assays.
Overview of Inhibitory Mechanisms
BPO-27 and GlyH-101, while both effective inhibitors of the CFTR chloride channel, operate through fundamentally different mechanisms at distinct sites on the channel protein. The active enantiomer of BPO-27, (R)-BPO-27, acts from the intracellular side, while GlyH-101 exerts its effect from the extracellular side.
This compound: The inhibitory activity of this compound is attributed to its (R)-enantiomer.[1] While initial studies involving patch-clamp electrophysiology and molecular modeling suggested that (R)-BPO-27 inhibits CFTR by competing with ATP at the nucleotide-binding domains (NBDs) on the cytoplasmic surface, more recent high-resolution structural data has provided a revised mechanism.[2] A 2025 cryo-electron microscopy study revealed that (R)-BPO-27 functions as a direct pore blocker. It binds within the inner vestibule of the CFTR channel, thereby physically occluding the chloride ion pathway. This direct blockage uncouples the channel's conductance from the ATP hydrolysis cycle that gates it. The (S)-enantiomer of BPO-27 is reported to be inactive.[1]
GlyH-101: In contrast, GlyH-101 is a pore-occluding inhibitor that binds to the external vestibule of the CFTR channel.[3] This extracellular binding mechanism leads to a voltage-dependent block of the chloride current, with the inhibitor's potency being influenced by the membrane potential.[3] Notably, GlyH-101 has been shown to exhibit off-target effects, inhibiting other chloride channels such as the volume-sensitive outwardly rectifying (VSORC) and calcium-activated chloride channels (CaCC) at concentrations similar to those required for CFTR inhibition.[4][5][6]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and GlyH-101, based on published experimental data.
| Parameter | This compound | GlyH-101 |
| Active Component | (R)-enantiomer | N/A |
| Binding Site | Intracellular, within the channel pore | Extracellular, near the pore entrance |
| Mechanism | Pore blockade | Pore occlusion |
| Voltage Dependence | Voltage-independent block | Voltage-dependent block |
| Potency (CFTR) | IC50 ≈ 8 nM (racemate), IC50 ≈ 4 nM ((R)-enantiomer)[1] | Ki ≈ 1.4 µM at +60 mV, Ki ≈ 5.6 µM at -60 mV[3] |
| Off-Target Effects | Not extensively reported | Inhibits VSORC (IC50 ≈ 5.38-6.26 µM) and CaCC[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for whole-cell patch-clamp electrophysiology used to characterize the inhibitory effects of BPO-27 and GlyH-101 on CFTR.
Whole-Cell Patch-Clamp Electrophysiology for CFTR Inhibition
This protocol is adapted from studies investigating both BPO-27 and GlyH-101.[2][7]
1. Cell Preparation:
-
Use a cell line stably expressing human wild-type CFTR, such as Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK-293T) cells.
-
Culture cells to an appropriate confluency on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with NMDG.
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 1 MgCl2, 3 MgATP. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential, for example, -40 mV.[4]
-
Apply voltage steps to elicit membrane currents. For example, use a series of 400 ms voltage steps from -100 mV to +100 mV in 20 mV increments.[4][8]
-
Activate CFTR by adding a cAMP-stimulating cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the bath solution.
-
Once a stable CFTR current is established, perfuse the bath with the extracellular solution containing the desired concentration of the inhibitor (BPO-27 or GlyH-101).
-
Record the resulting inhibition of the CFTR current.
4. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application.
-
Calculate the percentage of inhibition.
-
To determine IC50 or Ki values, construct a dose-response curve by applying a range of inhibitor concentrations and fitting the data to the Hill equation.
Visualization of Mechanisms
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of (R)-BPO-27 and GlyH-101.
Caption: (R)-BPO-27 binds within the intracellular side of the CFTR pore, physically blocking Cl- transport.
Caption: GlyH-101 occludes the extracellular entrance of the CFTR pore, preventing Cl- from entering.
References
- 1. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revisiting CFTR inhibition: a comparative study of CFTRinh -172 and GlyH-101 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BPO-27 Racemate and PPQ-102 in Polycystic Kidney Disease Models
For researchers and drug development professionals investigating therapeutic interventions for Polycystic Kidney Disease (PKD), the selection of potent and effective preclinical candidates is paramount. This guide provides an objective comparison of two notable CFTR inhibitors, BPO-27 racemate and PPQ-102, based on available experimental data. Both compounds have demonstrated efficacy in PKD models by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a key player in cyst fluid secretion.
Executive Summary
This compound emerges as a superior compound to PPQ-102 for PKD research due to its significantly improved potency, metabolic stability, and physicochemical properties. While both molecules effectively inhibit CFTR and reduce cyst growth in in vitro PKD models, BPO-27 was specifically developed to overcome the limitations of PPQ-102, namely its poor metabolic stability and low aqueous solubility which hindered in vivo testing.[1] The active enantiomer of BPO-27, (R)-BPO-27, exhibits nanomolar potency, making it a more promising candidate for further development.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and PPQ-102 from published studies.
| Parameter | This compound | PPQ-102 | Reference |
| CFTR Inhibition (IC50) | ~8 nM | ~90 nM | [1][2] |
| PKD Model Efficacy (IC50 for cyst growth prevention) | ~100 nM | Not explicitly reported, but effective at 0.5 µM | [1][2][3] |
| Metabolic Stability | >10-fold greater than PPQ-102 | Poor | [1][2] |
| Aqueous Solubility | Much greater polarity (clogP 1.76) | Low polarity (clogP 4.92), low solubility | [1] |
| Active Enantiomer (CFTR IC50) | (R)-BPO-27: ~4 nM | Not applicable (achiral) | [4] |
| Inactive Enantiomer | (S)-BPO-27: Inactive | Not applicable | [4][5] |
Mechanism of Action
Both BPO-27 and PPQ-102 exert their therapeutic effect by inhibiting the CFTR chloride channel, which is crucial for fluid secretion into renal cysts.
PPQ-102 is an uncharged, voltage-independent CFTR inhibitor that stabilizes the closed state of the channel, thereby reducing chloride ion flow.[6][7]
(R)-BPO-27 , the active enantiomer of the this compound, was initially suggested to act by competing with ATP at the nucleotide-binding domains of CFTR.[5][8] However, more recent structural studies have revealed that (R)-BPO-27 directly occludes the chloride-conducting pore, a mechanism that uncouples chloride conductance from ATP hydrolysis.[9][10] The (S)-enantiomer of BPO-27 is inactive.[4][5]
Experimental Protocols
The efficacy of both compounds in PKD models was primarily assessed using an embryonic or neonatal kidney organ culture system.
Embryonic Kidney Organ Culture Model of PKD
-
Kidney Isolation : Embryonic kidneys (typically at day E13.5) are harvested from timed-pregnant mice.
-
Culture Setup : The isolated kidneys are placed on a porous membrane (e.g., Nucleopore filter) supported by a metal grid in a culture dish containing a defined medium.
-
Cyst Induction : To induce cyst formation, the culture medium is supplemented with a cAMP agonist, such as 8-Bromo-cAMP (8-Br-cAMP), typically at a concentration of 100 µM.
-
Inhibitor Treatment : The test compounds (BPO-27 or PPQ-102) are added to the culture medium at various concentrations. Control cultures receive the vehicle (e.g., DMSO).
-
Incubation : The cultures are maintained in a humidified incubator at 37°C with 5% CO2 for a period of 3-4 days.
-
Data Acquisition and Analysis :
-
The kidneys are imaged daily using a light microscope.
-
The cystic area or volume is quantified using image analysis software.
-
The efficacy of the inhibitors is determined by comparing the cyst size in treated versus control cultures. The IC50 for cyst growth prevention is then calculated.
-
Conclusion
Based on the available preclinical data, this compound, and specifically its (R)-enantiomer, represents a significant advancement over PPQ-102 as a potential therapeutic for PKD. Its superior potency, metabolic stability, and aqueous solubility make it a more viable candidate for in vivo studies and further clinical development. Researchers focusing on CFTR inhibition as a strategy to combat PKD should consider BPO-27 as a more promising lead compound for their investigations.
References
- 1. POTENT, METABOLICALLY STABLE BENZOPYRIMIDO-PYRROLO-OXAZINEDIONE (BPO) CFTR INHIBITORS FOR POLYCYSTIC KIDNEY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Absolute Configuration and Biological Properties of Enantiomers of CFTR Inhibitor BPO-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of CFTR bound to (R)-BPO-27 unveils a pore-blockage mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Inhibition of CFTR: A Comparative Analysis of (R)-BPO-27 and (S)-BPO-27
A comprehensive comparison of the enantiomers of the potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, BPO-27, reveals a stark contrast in their biological activity. Experimental data conclusively demonstrates that the (R)-enantiomer is a highly potent inhibitor of the CFTR chloride channel, while the (S)-enantiomer is essentially inactive. This guide provides a detailed analysis of their comparative activity, supported by experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Activity
The differential activity of the BPO-27 enantiomers has been quantified through various experimental assays. The half-maximal inhibitory concentration (IC50) values clearly illustrate the stereospecificity of CFTR inhibition.
| Compound | Assay Type | IC50 Value | Reference |
| (R)-BPO-27 | Cell-based (CFTR-expressing FRT cells) | ~4 nM | [1] |
| (R)-BPO-27 | Cell-based assay | ~5 nM | [2][3] |
| (R)-BPO-27 | Whole-cell recordings | 0.36 µM | [4] |
| (R)-BPO-27 | Inside-out patch recordings (cytosolic application) | 0.53 nM | [4] |
| (S)-BPO-27 | Cell-based and electrophysiological assays | Inactive | [1][2][4] |
Mechanistic Insights into Stereoselective Inhibition
The profound difference in the activity of the two enantiomers is rooted in their distinct interactions with the CFTR protein. Recent structural studies have provided a detailed understanding of the binding mechanism.
Initially, it was proposed that (R)-BPO-27 inhibits CFTR by competing with ATP at the nucleotide-binding domains (NBDs).[4][5] This was suggested by findings that (R)-BPO-27 increased the EC50 of ATP for CFTR activation.[4] However, a more recent cryo-electron microscopy study has revealed a different mechanism. This study demonstrates that (R)-BPO-27 acts as a direct pore blocker, physically occluding the chloride ion conduction pathway within the transmembrane domains (TMDs) of CFTR.[6] This pore-blocking action is dependent on the dimerization of the NBDs. The (S)-enantiomer, due to its different spatial arrangement, is unable to fit into the binding pocket within the pore, explaining its lack of inhibitory activity.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating the activity of BPO-27 enantiomers.
Caption: Mechanism of (R)-BPO-27 pore blockage of the CFTR channel.
Caption: Experimental workflow for comparing BPO-27 enantiomer activity.
Experimental Protocols
Cell Culture and Transfection
-
Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR are commonly used.
-
Cells are maintained in a suitable medium (e.g., Coon's modified Ham's F-12 medium) supplemented with fetal bovine serum, penicillin, streptomycin, and a selection antibiotic (e.g., G418).
Electrophysiology (Patch-Clamp)
-
Whole-Cell Recordings: This technique measures the total ion current across the entire cell membrane.
-
Cells are plated on glass coverslips.
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
CFTR is activated using a cocktail, typically containing forskolin and IBMX to raise intracellular cAMP levels.
-
Varying concentrations of (R)-BPO-27 or (S)-BPO-27 are perfused into the bath to determine their effect on the CFTR-mediated current.
-
-
Inside-Out Patch Recordings: This configuration allows for the direct application of compounds to the intracellular face of the CFTR channel.
-
After forming a gigaseal as in the whole-cell configuration, the pipette is withdrawn to excise a patch of membrane with its intracellular side facing the bath solution.
-
The patch is moved to a separate chamber containing a solution mimicking the intracellular environment.
-
CFTR channels in the patch are activated by adding ATP and the catalytic subunit of protein kinase A (PKA) to the bath.
-
The test compounds are then added to the bath to assess their direct effect on channel activity.
-
Cell-Based Fluorescence Assay
-
This high-throughput method measures changes in intracellular halide concentration as an indicator of CFTR activity.
-
CFTR-expressing cells are plated in multi-well plates.
-
Cells are loaded with a halide-sensitive fluorescent indicator (e.g., MQAE or YFP-H148Q/I152L).
-
Cells are then incubated with varying concentrations of the test compounds.
-
CFTR is activated, and an iodide-containing solution is added to the extracellular medium.
-
The influx of iodide through active CFTR channels quenches the fluorescence. The rate of fluorescence quenching is proportional to CFTR activity.
-
The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence quenching.
-
References
- 1. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-validation of BPO-27 racemate effects in different cell types
A Comprehensive Guide to the Cross-Validation of BPO-27 Racemate Effects as a CFTR Inhibitor in Diverse Cell Types
This guide provides a detailed comparison of the effects of the this compound, primarily focusing on its active enantiomer (R)-BPO-27, across various cell types. The content is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental methodologies to support further investigation into this potent CFTR inhibitor.
Introduction
BPO-27 is a novel benzopyrimido-pyrrolo-oxazinedione that has demonstrated high potency as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key ion channel involved in fluid and electrolyte transport across epithelial surfaces. Its active enantiomer, (R)-BPO-27, has shown therapeutic potential in preclinical models of secretory diarrheas and polycystic kidney disease.[1][2] This guide focuses on the cross-validation of BPO-27's effects in different cellular models, providing a comparative analysis of its inhibitory activity and a summary of the experimental protocols used for its evaluation.
Comparative Efficacy of (R)-BPO-27 Across Different Cell Models
The inhibitory potency of (R)-BPO-27 on CFTR function has been quantified in a variety of cell-based and in vitro systems. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental setup and cell type, highlighting the importance of cross-validation. The inactive enantiomer, (S)-BPO-27, has consistently been shown to have no significant inhibitory effect.[1]
| Cell Type/Model | Experimental Assay | IC50 of (R)-BPO-27 | Reference |
| CFTR-transfected FRT cells | Cell-based fluorescence assay | ~4 nM | [3] |
| Epithelial Cell Cultures | Chloride conductance measurement | ~5 nM | [4][5][6] |
| HEK-293T cells (whole-cell) | Patch-clamp recording | 0.36 µM | [1] |
| HEK-293T cells (inside-out patch) | Patch-clamp recording (cytosolic application) | 0.53 nM | [1] |
| Human Duodenal Enteroids | Short-circuit current measurement | ~5 nM |
Mechanism of Action: A Tale of Two Hypotheses
The precise molecular mechanism by which (R)-BPO-27 inhibits CFTR is a subject of ongoing investigation, with two prominent hypotheses emerging from recent studies.
1. Competitive ATP Inhibition: Initial studies involving patch-clamp electrophysiology and molecular modeling suggested that (R)-BPO-27 acts from the intracellular side of the cell membrane. This model posits that (R)-BPO-27 competitively inhibits the binding of ATP to the nucleotide-binding domains (NBDs) of CFTR, which is essential for channel gating.[1] This mechanism is supported by the observation that the presence of (R)-BPO-27 increases the EC50 for ATP activation of the CFTR channel.[1]
2. Direct Pore Blockade: More recent evidence from cryo-electron microscopy studies presents an alternative mechanism. These structural studies suggest that (R)-BPO-27 directly binds within the chloride-conducting pore of the CFTR channel.[7][8] This direct occlusion of the pore physically obstructs the passage of chloride ions, effectively uncoupling the channel's conductance from the process of ATP hydrolysis at the NBDs.[7]
Further research is necessary to reconcile these differing mechanistic models.
Signaling Pathway and Experimental Workflow
The primary action of BPO-27 is the direct inhibition of the CFTR ion channel. The upstream signaling pathways that lead to CFTR activation, such as the cAMP and cGMP pathways often triggered by bacterial enterotoxins, are not directly targeted by BPO-27.[2][3][5] Instead, BPO-27 blocks the final step in these pathways: the efflux of chloride ions through the CFTR channel.
Caption: BPO-27 signaling pathway.
The following diagram illustrates a general workflow for the cross-validation of BPO-27's effects in different cell types.
Caption: Experimental workflow for BPO-27 cross-validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of key experimental protocols used to characterize the effects of BPO-27.
Patch-Clamp Electrophysiology
-
Objective: To directly measure CFTR channel activity and its inhibition by BPO-27 in single cells.
-
Cell Preparation: HEK-293T cells expressing wild-type CFTR are cultured on glass coverslips.
-
Whole-Cell Recordings:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
CFTR channels are activated with a cocktail typically containing forskolin (to raise cAMP) and a phosphodiesterase inhibitor.
-
BPO-27 is applied to the extracellular solution at varying concentrations to determine the IC50.
-
-
Inside-Out Patch Recordings:
-
After forming a seal, the micropipette is withdrawn to excise a small patch of membrane, with the intracellular surface facing the bath solution.
-
CFTR channels in the patch are activated by adding ATP and the catalytic subunit of protein kinase A (PKA) to the bath.
-
(R)-BPO-27 is added to the bath solution (cytosolic side) to determine its IC50 from the intracellular face of the channel.[1]
-
Short-Circuit Current (Isc) Measurements
-
Objective: To measure net ion transport across a polarized epithelial cell monolayer.
-
Cell Preparation: Epithelial cells (e.g., FRT or human enteroid-derived monolayers) are grown on permeable filter supports to form a tight monolayer.
-
Measurement:
-
The cell monolayer is mounted in an Ussing chamber, separating two buffer-filled hemi-chambers.
-
The transepithelial voltage is clamped to 0 mV, and the current required to do so (the Isc) is measured.
-
The epithelial sodium channel (ENaC) is typically blocked with amiloride.
-
CFTR is activated with agonists like forskolin.
-
BPO-27 is added to the apical or basolateral side to assess its inhibitory effect on the stimulated Isc.[2]
-
Human Enteroid Swelling Assay
-
Objective: To assess CFTR-mediated fluid secretion in a three-dimensional, physiologically relevant model.
-
Enteroid Culture: Human intestinal stem cells are cultured in a Matrigel dome, where they self-organize into mini-gut structures (enteroids) with a central lumen. The apical membrane of the enterocytes, containing CFTR, faces the lumen.
-
Assay Procedure:
-
Enteroids are pre-incubated with varying concentrations of BPO-27.
-
CFTR is activated with forskolin, stimulating chloride and fluid secretion into the lumen, which causes the enteroids to swell.
-
The change in enteroid size (cross-sectional area) is monitored over time using microscopy and image analysis software.
-
The inhibitory effect of BPO-27 is quantified by the reduction in forskolin-induced swelling.[2]
-
Conclusion
The available data consistently demonstrate that the (R)-enantiomer of BPO-27 is a highly potent inhibitor of the CFTR chloride channel across multiple cell types and experimental platforms. The racemate's activity is attributable to this active enantiomer. While there is a consensus on its efficacy, further studies are warranted to resolve the precise molecular mechanism of action—be it competitive inhibition of ATP binding or direct pore blockade. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and cross-validation of BPO-27 and other potential CFTR modulators.
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
BPO-27 Racemate: A Comparative Guide to its High Specificity for the CFTR Chloride Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the BPO-27 racemate's specificity for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel over other key ion channels. The data presented herein, supported by experimental protocols, demonstrates the compound's high degree of selectivity, a critical attribute for a therapeutic candidate.
Executive Summary
The (R)-enantiomer of BPO-27 is a highly potent and selective inhibitor of the CFTR chloride channel. Experimental data reveals that even at concentrations significantly exceeding its effective dose for CFTR inhibition, (R)-BPO-27 exhibits no significant off-target effects on other major epithelial ion channels, including the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC), TMEM16A. This remarkable specificity minimizes the potential for unintended physiological effects, underscoring its promise for targeted therapeutic applications.
Comparative Efficacy and Specificity Data
The following table summarizes the quantitative data on the inhibitory activity of the this compound and its enantiomers on CFTR and other ion channels.
| Compound | Target Channel | Cell Type | Assay Type | Potency (IC₅₀) | Reference |
| (R)-BPO-27 | CFTR | FRT cells expressing human CFTR | Short-circuit current | ~4 nM [1] | [1] |
| (R/S)-BPO-27 (racemate) | CFTR | FRT cells expressing human CFTR | Short-circuit current | ~8 nM | |
| (S)-BPO-27 | CFTR | FRT cells expressing human CFTR | Short-circuit current | Inactive[1] | [1] |
| (R)-BPO-27 | ENaC | Human Bronchial Epithelial (HBE) cells | Short-circuit current | > 10 µM (No inhibition observed) [1] | [1] |
| (R)-BPO-27 | CaCC (TMEM16A) | Human Bronchial Epithelial (HBE) cells | Short-circuit current | > 10 µM (No inhibition observed) [1] | [1] |
Mechanism of Action and Signaling Pathway
Initially, (R)-BPO-27 was thought to inhibit CFTR by competing with ATP binding.[2] However, more recent structural studies have revealed that (R)-BPO-27 acts as a direct pore blocker of the CFTR channel. This mechanism provides a structural basis for its potent inhibitory effect.
Experimental Protocols
Short-Circuit Current (Isc) Measurement for CFTR Inhibition and Specificity
This protocol is used to assess the effect of BPO-27 on CFTR, ENaC, and CaCC activity in polarized epithelial cells.
Cell Culture:
-
Human Bronchial Epithelial (HBE) cells are cultured on permeable supports until a confluent monolayer with high transepithelial electrical resistance is formed.
Ussing Chamber Assay:
-
The permeable support with the HBE cell monolayer is mounted in an Ussing chamber.
-
The basolateral and apical sides are bathed with identical Krebs bicarbonate Ringer solutions, maintained at 37°C, and gassed with 95% O₂/5% CO₂.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.
-
To assess specificity, the following sequential additions are made to the apical and/or basolateral solutions:
-
Amiloride (100 µM, apical): To inhibit the epithelial sodium channel (ENaC). The resulting decrease in Isc represents the ENaC-mediated current.
-
(R)-BPO-27 (10 µM, apical and basolateral): Pre-incubation for 10 minutes to assess its effect on baseline and subsequent responses.
-
Forskolin (10 µM, basolateral): To activate CFTR through a cAMP-mediated pathway. An increase in Isc indicates CFTR activation.
-
ATP (100 µM, apical): To activate calcium-activated chloride channels (CaCCs), such as TMEM16A. An increase in Isc indicates CaCC activation.
-
-
The change in Isc after each addition is measured to quantify the activity of each channel and the inhibitory effect of (R)-BPO-27.[1]
Patch-Clamp Electrophysiology for Single-Channel Analysis
This technique allows for the direct measurement of ion flow through a single ion channel, providing detailed insights into the mechanism of inhibition.
Cell Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding human wild-type CFTR.
Inside-Out Patch-Clamp:
-
A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the plasma membrane of a CFTR-expressing cell.
-
The patch of membrane is then excised from the cell, with the intracellular side facing the bath solution (inside-out configuration).
-
The bath solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels in the patch.
-
The membrane potential is held constant (e.g., -60 mV), and the current flowing through the single CFTR channel is recorded.
-
(R)-BPO-27 is added to the bath solution at various concentrations to determine its effect on channel open probability, open time, and closed time.[2]
Conclusion
References
- 1. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of BPO-27 racemate and cholera toxin effects
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the cellular and physiological effects of the cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, BPO-27 racemate, and the potent enterotoxin, Cholera Toxin (CTX). This document is intended to serve as a resource for researchers in pharmacology, toxicology, and infectious disease, as well as professionals involved in the development of novel therapeutics for secretory diarrheas.
Executive Summary
Cholera Toxin, a product of Vibrio cholerae, is a well-characterized AB5-type exotoxin that induces massive fluid and electrolyte secretion from intestinal epithelial cells, leading to the life-threatening diarrhea characteristic of cholera.[1][2][3] It achieves this by irreversibly activating adenylyl cyclase, leading to a dramatic increase in intracellular cyclic AMP (cAMP) and subsequent hyperactivation of the CFTR chloride channel.[4][5][6] In contrast, this compound is a potent, small-molecule inhibitor of the CFTR chloride channel.[7][8] The active enantiomer, (R)-BPO-27, acts by competing with ATP at the nucleotide-binding domains of CFTR, thereby preventing channel gating and blocking chloride secretion.[9][10] This guide will delve into the mechanistic differences, present comparative quantitative data on their effects, and provide detailed experimental protocols for their study.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters associated with the activity of Cholera Toxin and this compound.
| Parameter | Cholera Toxin | (R)-BPO-27 | Reference(s) |
| Target | Gsα subunit of heterotrimeric G proteins | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | [1][9][11] |
| Mechanism of Action | ADP-ribosylation of Gsα, leading to constitutive activation of adenylyl cyclase | Competitive inhibition of ATP binding to CFTR's nucleotide-binding domains | [1][4][9][10] |
| Primary Cellular Effect | Increased intracellular cAMP levels and PKA activation | Inhibition of CFTR-mediated chloride ion transport | [3][5][9] |
| Physiological Outcome | Profuse watery diarrhea and dehydration | Antisecretory effect, reduction of fluid accumulation | [1][12] |
| Parameter | Cholera Toxin | (R)-BPO-27 | Reference(s) |
| Effective Concentration | Picomolar to nanomolar range for cellular effects | IC50 of ~4 nM in cell-based assays | |
| In Vivo Efficacy | Induces significant fluid accumulation in intestinal loop models | IC50 of ~0.1 mg/kg in a mouse model of cholera | [8][13][14] |
| Oral Bioavailability | Not applicable (protein toxin) | >90% in mice | [8][14] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Cholera Toxin and BPO-27 are visualized in the following signaling pathway diagrams.
References
- 1. Cholera toxin - Wikipedia [en.wikipedia.org]
- 2. Cholera toxin: A paradigm of a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of cholera toxin & other toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Manipulation of Cell Signalling and Host Cell Biology by Cholera Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteinswebteam.github.io [proteinswebteam.github.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDB-101: Molecule of the Month: Cholera Toxin [pdb101.rcsb.org]
- 12. Biologists Uncover Mechanisms for Cholera Toxin’s Deadly Effects [today.ucsd.edu]
- 13. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzopyrimido-pyrrolo-oxazine-dione CFTR inhibitor (R)-BPO-27 for antisecretory therapy of diarrheas caused by bacterial enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of BPO-27 Racemate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper management of BPO-27 racemate, a potent CFTR inhibitor.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C26H18BrN3O6 | [1] |
| Molecular Weight | 548.34 g/mol | [1] |
| CAS Number | 1314873-02-3 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 2 years; -20°C for 1 year | [1][2] |
| IC50 | 8 nM | [2][3] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended.
-
Hand Protection: Wear suitable protective gloves.
-
Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.
-
Skin and Body Protection: A lab coat should be worn.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and safety.
In Vitro Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on CFTR chloride conductance.
-
Methodology: The R enantiomer of BPO-27 was found to inhibit CFTR chloride conductance with an IC50 of approximately 4 nM, while the S enantiomer was inactive.[4] The racemate has an IC50 of 8 nM.[2][3]
In Vivo Pharmacokinetic Studies in Mice:
-
Objective: To evaluate the in vivo stability and concentration of the active (R)-enantiomer.
-
Methodology: Following a bolus intraperitoneal administration in mice, the serum concentration of the (R)-enantiomer was observed to decay with a half-life (t1/2) of approximately 1.6 hours, achieving sustained therapeutic concentrations in the kidney.[4][5]
Proper Disposal Procedures
The disposal of this compound should be conducted in a manner that ensures safety and compliance with local regulations. The following workflow provides a step-by-step guide for proper disposal.
Disposal Steps:
-
Prevent Further Spillage: In case of a spill, take immediate steps to stop the spread of the material.[1]
-
Absorb Spilled Material: Use a non-combustible absorbent material like sand or vermiculite to absorb the spilled substance.[1]
-
Decontaminate Surfaces: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose of Waste: All contaminated materials, including the absorbent, should be collected and placed in a sealed container for disposal. The disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BPO-27 (racemate) | 1314873-02-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ABSOLUTE CONFIGURATION AND BIOLOGICAL PROPERTIES OF ENANTIOMERS OF CFTR INHIBITOR BPO-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
